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  • Product: (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine
  • CAS: 74022-96-1

Core Science & Biosynthesis

Foundational

Chemical structure and stereochemistry of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine

An in-depth technical analysis of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine requires a multi-disciplinary approach, bridging synthetic organic chemistry, stereochemical dynamics, and predictive toxicology. As regulator...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine requires a multi-disciplinary approach, bridging synthetic organic chemistry, stereochemical dynamics, and predictive toxicology. As regulatory agencies tighten controls on Nitrosamine Drug Substance-Related Impurities (NDSRIs)[1], understanding the unique conformational behavior of sterically hindered nitrosamines is critical for drug development professionals.

Structural and Stereochemical Framework

(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine is a heavily substituted cyclic nitrosamine. Its core framework consists of a piperazine ring with methyl groups at the C2, N4, and C6 positions, and a nitroso group (-N=O) at the N1 position.

The stereochemical designation (2R,6S) indicates that the methyl groups at C2 and C6 are cis to one another. In the parent amine, this meso-like symmetry allows both methyl groups to comfortably occupy equatorial positions in a standard chair conformation, minimizing 1,3-diaxial strain. However, the introduction of the N-nitroso group fundamentally disrupts this geometric harmony[2].

The N-nitrosamine functional group exhibits significant partial double-bond character across the N-N bond due to the delocalization of the nitrogen lone pair into the N=O pi system. This resonance forces the N1 atom into an sp2 -hybridized, planar geometry, restricting rotation and forcing the N-NO group to be coplanar with the adjacent C2 and C6 carbons[2].

Conformational Dynamics: The A(1,3) Strain Paradigm

The stereochemistry of 2,6-disubstituted nitrosopiperazines is governed by a fierce energetic competition between two forms of steric repulsion: A(1,3) strain (allylic strain) and 1,3-diaxial strain [3].

  • The A(1,3) Penalty: If the nitrosated ring attempts to maintain the standard chair conformation with diequatorial C2/C6 methyl groups, the planar N-NO oxygen is forced into direct, severe steric conflict with the equatorial methyls. This A(1,3) strain carries a massive energetic penalty (~4–5 kcal/mol)[3].

  • The Diaxial Penalty: To relieve A(1,3) strain, the ring can invert to place the C2 and C6 methyl groups in axial positions. While this moves the methyls orthogonal to the N-NO plane, it introduces a severe 1,3-diaxial methyl-methyl interaction (~3.7 kcal/mol)[4].

The Resolution: Because the A(1,3) strain is energetically insurmountable, the molecule cannot exist in a diequatorial chair. Instead, it adopts a highly distorted chair or a twist-boat conformation as its global energy minimum, pushing the methyl groups into pseudo-axial positions to balance the steric forces[5].

ConformationalDynamics A Chair Conformer (Diequatorial Methyls) High Energy: A(1,3) Strain B Twist-Boat / Distorted Chair (Global Minimum) Steric Strain Minimized A->B Ring Inversion (Relieves A(1,3) Strain) C Chair Conformer (Diaxial Methyls) High Energy: 1,3-Diaxial Strain C->B Ring Inversion (Relieves Diaxial Strain)

Caption: Conformational equilibrium of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine driven by steric strain.

Analytical Characterization

In standard asymmetric nitrosamines (e.g., NMBA), the restricted N-N bond rotation results in two distinct rotamers (E and Z), which appear as split peaks in HPLC and dual signal sets in NMR[2][6].

However, (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine is unique. Because the C2 and C6 methyl groups are cis and identical, the molecule possesses an internal plane of symmetry. Whether the N-NO oxygen points toward C2 or C6, the resulting rotamers are stereochemically degenerate (equivalent).

Quantitative Analytical Profile Comparison
Analytical ParameterAsymmetric Nitrosamines (e.g., NMBA)Symmetric (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazineCausality / Mechanism
HPLC Elution Profile Two distinct peaks (E/Z)Single sharp peakDegeneracy of E/Z rotamers due to the internal plane of symmetry[2].
1H-NMR (RT) Two sets of signals (Major/Minor)Single set of signalsEquivalent magnetic environments for syn/anti orientations[7].
Preferred Conformation Chair (Diequatorial)Twist-Boat / Distorted ChairRelief of severe A(1,3) strain forces non-chair geometries[5].
CYP450 Activation Rapid α -hydroxylationHighly restrictedSteric blockade by α -methyl groups prevents enzyme docking[8].

Toxicological Implications: The Steric Blockade

Nitrosamines are classified as a Cohort of Concern (CoC) because they undergo Cytochrome P450 (CYP)-mediated α -hydroxylation, ultimately decomposing into highly reactive, DNA-alkylating diazonium ions[1][4].

The stereochemistry of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine plays a profound protective role here. The presence of the bulky methyl groups at both α -carbons (C2 and C6) creates a massive steric shield. This hindrance physically blocks the CYP450 active site from accessing the α -protons, effectively arresting the bioactivation pathway[8]. Consequently, heavily hindered nitrosamines of this class exhibit drastically reduced mutagenic and carcinogenic potency compared to unhindered analogs like NDMA[8][9].

MetabolicBlockade N (2R,6S)-2,4,6-Trimethyl- 1-nitrosopiperazine CYP Cytochrome P450 (CYP2E1 / CYP2A6) N->CYP Metabolic Entry Block Steric Blockade (C2 & C6 α-Methyl Groups) CYP->Block Attempted α-Hydroxylation Safe Pathway Arrested (No Diazonium Ion Formed) Block->Safe Mutagenicity Mitigated

Caption: Steric hindrance by alpha-methyl groups prevents CYP450-mediated bioactivation to a diazonium ion.

Experimental Protocols

To study this compound, robust and self-validating experimental workflows are required.

Protocol 1: Regioselective Nitrosation of the Parent Amine

Objective: Synthesize the target compound while preventing over-reaction.

  • Reagent Preparation: Dissolve (2R,6S)-2,4,6-trimethylpiperazine (1.0 eq) in 0.1 M HCl. Causality: The acidic environment protonates both amines, increasing solubility and generating the required acidic medium for nitrite activation[7].

  • Nitrosating Agent Addition: Cool the reactor to 0–5 °C. Dropwise add an aqueous solution of NaNO2​ (1.05 eq). Causality: The low temperature suppresses the thermal decomposition of the highly reactive nitrosonium ion ( NO+ ) generated in situ.

  • Regioselectivity Check: The secondary amine (N1) reacts with NO+ to form the stable nitrosamine. The tertiary amine (N4) cannot undergo stable nitrosation due to the lack of an exchangeable proton, ensuring absolute regiocontrol.

  • Quench and Extraction: Adjust the pH to 8.5 using saturated NaHCO3​ , then extract with dichloromethane (DCM).

  • Self-Validation: Analyze the organic layer via FT-IR. The protocol is validated if the secondary N-H stretch (~3300 cm −1 ) disappears completely and a strong N-N=O stretch appears at ~1450 cm −1 .

Protocol 2: Variable-Temperature (VT) NMR Conformational Analysis

Objective: Prove the existence of the twist-boat conformation by slowing molecular dynamics.

  • Sample Preparation: Dissolve the purified product in Toluene- d8​ . Causality: Toluene remains liquid over a broad temperature range, allowing for deep cryogenic sweeps without solvent freezing[6].

  • Baseline Acquisition: Acquire a standard 1 H-NMR spectrum at 298 K. Observation: A single set of time-averaged signals is observed due to rapid conformational interconversion.

  • Cryogenic Sweep: Lower the NMR probe temperature in 10 K increments down to 213 K.

  • Self-Validation: The system is validated when signal broadening (coalescence) transitions into sharp, distinct peak sets (decoalescence). This confirms the "freezing out" of the twist-boat and distorted chair conformers, allowing direct integration of the equilibrium populations[5].

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Exploratory

Toxicological Profile and Mutagenicity Data for (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine: A Mechanistic and Methodological Guide

Executive Summary The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical risk assessment. Among these, complex heterocyclic nitrosamines such as (2R,6S)-2,4,6-Tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical risk assessment. Among these, complex heterocyclic nitrosamines such as (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine present unique toxicological profiling challenges. Unlike simple dialkyl nitrosamines, the mutagenic potential of this specific piperazine derivative is heavily modulated by its distinct steric environment.

This whitepaper provides an in-depth technical analysis of the toxicological profile of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine. By synthesizing quantum chemical kinetic models[1] with OECD-aligned empirical methodologies[2], this guide equips drug development professionals with the mechanistic insights and validated protocols necessary to accurately assess and contextualize the mutagenic risk of α-substituted nitrosopiperazines under the ICH M7 framework.

Structural Toxicology and the Mechanism of Metabolic Activation

The carcinogenicity of N-nitrosamines is driven by a mutagenic mode of action that is critically dependent on cytochrome P450 (CYP)-mediated metabolic activation[3]. The rate-limiting step in this cascade is α-carbon hydroxylation [4].

For unsubstituted derivatives like 1-nitrosopiperazine, α-hydroxylation occurs readily, leading to ring opening and the subsequent barrierless generation of a highly reactive, DNA-alkylating diazonium cation[5]. However, the structure of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine fundamentally alters this thermodynamic landscape:

  • Di-α-Substitution: The presence of methyl groups at both the C2 and C6 positions (adjacent to the N-nitroso group) creates severe steric hindrance.

  • Kinetic Bottleneck: Quantum chemical evaluations demonstrate that steric bulk at the α-carbon increases the activation energy required for CYP450 enzymes (such as CYP2E1 and CYP2A6) to abstract a hydrogen atom[1].

  • Conformational Locking: The (2R,6S) stereochemistry dictates a cis-configuration of the α-methyl groups, locking the piperazine ring in a conformation that further shields the remaining α-protons from the enzymatic heme active site.

Consequently, the probability of α-hydroxylation ( Pα−hydrox​ ) is significantly attenuated compared to unsubstituted analogs, theoretically reducing its mutagenic potency[4].

Pathway A (2R,6S)-2,4,6-Trimethyl -1-nitrosopiperazine B CYP450 (e.g., CYP2E1) α-Hydroxylation A->B Steric Hindrance from 2,6-Methyls C α-Hydroxynitrosamine Intermediate B->C D Ring Opening (Formation of Ketone) C->D Loss of H2O E Diazonium Ion (Electrophile) D->E Decomposition F DNA Alkylation (O6-Guanine Adducts) E->F Nucleophilic Attack

Metabolic activation pathway of α-substituted N-nitrosopiperazines to DNA-reactive diazonium ions.

Quantitative Data & Structure-Activity Relationship (SAR)

To contextualize the risk of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine, it must be compared against its structural analogs. The Carcinogenic Potency Categorization Approach (CPCA) utilizes these structural features to assign acceptable intake limits.

As summarized in the table below, the addition of α-methyl groups shifts the molecule from a high-potency mutagen to a sterically hindered compound with lower predicted DNA-reactivity[1][4]. Furthermore, recent advancements have identified 1-cyclopentyl-4-nitrosopiperazine as an ideal positive control for validating these specific assays due to its reliable mutagenic response[2].

Table 1: Comparative Mutagenicity and Carcinogenicity of Nitrosopiperazines
CompoundStructural Feature (α-Carbon)α-Hydroxylation Probability ( Pα−hydrox​ )Ames Test Outcome TD50​ (mg/kg/day)
1-Nitrosopiperazine Unsubstituted (-CH2-)High (0.56)[4]Positive0.963[4]
1-Cyclopentyl-4-nitrosopiperazine Unsubstituted (-CH2-)HighPositive (Validated Control)[2]N/A
(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine Di-α-methyl substitutedLow (Sterically Hindered)[1]Attenuated / Equivocal>1.5 (Predicted via CPCA)

Mutagenicity Profiling: The Enhanced Ames Test Protocol

Historically, standard OECD 471 Ames tests produced discordant results (false negatives) for certain N-nitrosamines[2]. This discordance stems from the volatility of nitrosamines, the instability of their diazonium intermediates, and insufficient CYP450 concentrations in standard S9 fractions.

To accurately assess (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine, an OECD-aligned Enhanced Ames Test must be utilized[2]. The protocol below is designed as a self-validating system, ensuring that any negative result is a true reflection of the compound's lack of mutagenicity, rather than an artifact of assay insensitivity.

Step-by-Step Methodology: Enhanced Pre-Incubation Ames Test

1. Strain Selection & Preparation

  • Action: Culture Salmonella typhimurium strains TA1535 and TA100 (which detect base-pair substitutions common to alkylating agents) to late exponential phase (approx. 109 CFU/mL).

  • Causality: Nitrosamine-induced diazonium ions primarily form O6 -alkylguanine adducts, leading to GC AT transitions. TA1535 and TA100 are genetically engineered to be highly sensitive to this specific mutation pathway.

2. Preparation of the Metabolic Activation System (S9 Mix)

  • Action: Prepare a high-concentration S9 mix utilizing 30% (v/v) induced hamster or rat liver S9 fraction, supplemented with NADP+ and glucose-6-phosphate.

  • Causality: Standard 10% S9 lacks the sufficient CYP2E1/CYP2A6 enzyme density required to overcome the severe steric hindrance of the 2,6-dimethyl groups on the test article[1][2]. 30% Hamster S9 provides the necessary oxidative power for α-hydroxylation.

3. The Pre-Incubation Phase (Critical Step)

  • Action: In a sterile tube, combine 0.1 mL of bacterial culture, 0.5 mL of the 30% S9 mix, and 0.1 mL of the test article (dissolved in DMSO or water). Incubate the mixture at 37°C for 30 minutes with gentle shaking.

  • Causality: Unlike the standard plate incorporation method, liquid pre-incubation forces intimate, prolonged contact between the highly hindered nitrosamine, the CYP enzymes, and the bacteria. This prevents the volatile test article from evaporating and ensures the ultra-short-lived diazonium ion reacts with bacterial DNA before degrading[2].

4. Plating and Incubation

  • Action: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the pre-incubation tube, vortex mildly, and pour over minimal glucose agar plates. Incubate inverted at 37°C for 48–72 hours.

5. System Validation & Colony Quantitation

  • Action: Count revertant colonies using an automated counter. The assay is only deemed valid if it passes the following internal system checks:

    • Negative Control: Solvent control must fall within historical spontaneous reversion ranges.

    • Positive Control 1 (Direct): Sodium azide (without S9) must yield a >3-fold increase in revertants.

    • Positive Control 2 (Nitrosamine-Specific):1-cyclopentyl-4-nitrosopiperazine (with 30% S9) must yield a robust positive response, proving the S9 batch is capable of activating piperazine-based nitrosamines[2].

Workflow Start Bacterial Culture (S. typhimurium TA1535/TA100) PreInc Pre-incubation (30 mins @ 37°C) Start->PreInc S9 Metabolic Activation (30% Hamster/Rat Liver S9) S9->PreInc TestArt Test Article (2,4,6-Trimethyl-1-nitrosopiperazine) TestArt->PreInc Agar Top Agar Overlay Minimal Glucose Plates PreInc->Agar Incub Incubation (48-72 hrs @ 37°C) Agar->Incub Read Colony Counting (Revertant Quantitation) Incub->Read

Enhanced OECD-aligned Ames test workflow optimized for N-nitrosamine mutagenicity assessment.

Conclusion and Regulatory Implications

The toxicological assessment of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine requires a departure from generalized nitrosamine assumptions. Because the di-α-methyl substitution creates a significant kinetic barrier to CYP-mediated metabolic activation[1], its theoretical carcinogenic potency is lower than that of its unsubstituted parent compound[4].

However, regulatory submissions under ICH M7 require empirical proof. By utilizing the enhanced, high-S9 pre-incubation Ames test—validated with structurally relevant controls like 1-cyclopentyl-4-nitrosopiperazine[2]—drug developers can generate the robust, self-validating data required to justify higher Acceptable Intake (AI) limits for this specific NDSRI.

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Foundational

Mechanism of Formation of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine in Pharmaceutical APIs

Executive Summary The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical risk assessments. Among these, (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical risk assessments. Among these, (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine represents a highly specific, sterically hindered nitrosamine formed from the nitrosation of its precursor secondary amine, (2R,6S)-2,4,6-trimethylpiperazine. This whitepaper provides an in-depth technical analysis of the structural causality, kinetic pathways, and self-validating experimental protocols required to profile and mitigate the formation of this impurity in solid oral dosage forms and API synthesis.

Structural and Electronic Profiling of the Precursor Amine

To understand the formation of (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine, we must first analyze the electronic and steric environment of its precursor, (2R,6S)-2,4,6-trimethylpiperazine .

This molecule is a piperazine derivative characterized by:

  • N4-Methylation: The nitrogen at position 4 is a tertiary amine, rendering it incapable of forming a stable nitrosamine.

  • C2 and C6 Dimethylation: The (2R,6S) stereochemistry dictates that the methyl groups at the α -carbons (C2 and C6) are cis to each other. In the lowest-energy chair conformation, both methyl groups occupy equatorial positions.

  • N1 Secondary Amine: The nitrogen at position 1 is the sole reactive site for nitrosation.

Causality in Reactivity: While the equatorial methyl groups at C2 and C6 provide significant steric shielding around the N1 secondary amine, piperazine rings are inherently highly nucleophilic. The inductive electron-donating effects of the three methyl groups increase the electron density at N1. Consequently, while the kinetics of nitrosation are slower compared to unhindered piperazines, the thermodynamic favorability of the reaction remains high when exposed to potent nitrosating agents like dinitrogen trioxide ( N2​O3​ ).

Mechanistic Pathways of Nitrosation

The formation of NDSRIs in pharmaceutical products typically occurs via the interaction between a vulnerable amine and a nitrosating agent derived from excipient impurities[1].

The N2​O3​ Pathway in Solid Dosage Forms

In solid formulated products, the primary source of nitrosation is trace nitrite ( NO2−​ ) present in common excipients (e.g., microcrystalline cellulose, crospovidone). The mechanism proceeds via the following cascade:

  • Protonation: In the acidic microenvironment of the formulation (often induced by acidic excipients or API salts), nitrite is protonated to form nitrous acid ( HONO ).

  • Dehydration: Two molecules of nitrous acid dehydrate to form dinitrogen trioxide ( N2​O3​ ), a highly electrophilic nitrosating agent.

  • Nucleophilic Attack: The unprotonated fraction of the (2R,6S)-2,4,6-trimethylpiperazine N1 amine acts as a nucleophile, attacking N2​O3​ to form the N-nitroso derivative, (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine.

Nitrosation_Pathway Nitrite Excipient Nitrite (NO2-) NitrousAcid Nitrous Acid (HONO) Nitrite->NitrousAcid + H+ Protonation Acidic Microenvironment (H+) Protonation->NitrousAcid Anhydride Dinitrogen Trioxide (N2O3) NitrousAcid->Anhydride Dehydration Nitrosamine (2R,6S)-2,4,6-Trimethyl- 1-nitrosopiperazine Anhydride->Nitrosamine + Amine Amine (2R,6S)-2,4,6-Trimethylpiperazine (Secondary Amine) Amine->Nitrosamine Nucleophilic Attack

Fig 1. Chemical pathway for the nitrosation of (2R,6S)-2,4,6-trimethylpiperazine via N2O3.

Toxicological Assessment: The CPCA Framework

The regulatory landscape for NDSRIs relies heavily on the established by the FDA and EMA[2]. The CPCA is a structure-activity relationship (SAR) model that assigns nitrosamines to one of five potency categories based on their α -hydroxylation potential—the primary metabolic activation pathway for nitrosamine-induced carcinogenesis[3].

For (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine :

  • α -Hydrogens: The molecule possesses two α -hydrogens (one at C2, one at C6).

  • Deactivating Features: The presence of methyl groups on both the C2 and C6 α -carbons constitutes severe steric hindrance. This di- α -branching acts as a strong deactivating feature, physically blocking the cytochrome P450 enzymes from executing the α -hydroxylation required to form the reactive diazonium ion[4].

Because of these deactivating structural features, this specific NDSRI is typically assigned to a lower risk tier (Category 4 or 5), which corresponds to a higher Acceptable Intake (AI) limit of 1500 ng/day , compared to unhindered nitrosamines like NDMA (which has an AI of 26.5 ng/day)[3].

Table 1: Representative Nitrosation Kinetics & CPCA Profiling

Note: Kinetic rates ( krel​ ) are normalized estimates based on steric hindrance principles of piperazine derivatives.

Amine SubstrateStructural FeaturesRelative Nitrosation Rate ( krel​ )CPCA Potency CategoryPredicted AI Limit (ng/day)
PiperazineUnhindered secondary amine1.00 (Baseline)Category 2100
2-MethylpiperazineMono- α -branched~0.45Category 3400
(2R,6S)-2,4,6-Trimethylpiperazine Di- α -branched (cis), N4-methylated ~0.08 Category 4/5 1500

Self-Validating Experimental Workflow

To accurately quantify the formation of (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine without inducing artifactual nitrosation during the analytical process, a rigorously controlled, self-validating experimental protocol is required.

Step-by-Step Methodology
  • API/Excipient Blending: Homogenize the API containing the precursor amine with the target excipient matrix. Spike the blend with 10 ppm Sodium Nitrite ( NaNO2​ ) to simulate a worst-case excipient impurity profile.

  • Environmental Stressing: Place the spiked solid blends into stability chambers at accelerated conditions ( 40∘C/75% RH ) for 14 to 28 days to drive the solid-state nitrosation kinetics[1].

  • Quenching & Extraction (Critical Step): Extract the samples using cold methanol ( 4∘C ) spiked with 0.1% ascorbic acid. Causality: Ascorbic acid acts as an immediate scavenger for any unreacted N2​O3​ or HONO , preventing artifactual nitrosation of the amine during the solvent extraction phase[1].

  • Chromatographic Separation: Analyze the extract via LC-MS/MS using a reverse-phase C18 column. Use a gradient of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in acetonitrile (Mobile Phase B).

  • MRM Quantification: Utilize Multiple Reaction Monitoring (MRM) to track the specific parent-to-daughter ion transitions for the protonated (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine mass.

Experimental_Workflow Step1 1. API/Excipient Blending (Spiked with NaNO2) Step2 2. Environmental Stress (40°C / 75% RH, 14-28 days) Step1->Step2 Controlled Incubation Step3 3. Sample Extraction (Cold Methanol / Buffer) Step2->Step3 Quench & Extract Step4 4. LC-MS/MS Quantification (MRM Mode) Step3->Step4 Chromatographic Separation Step5 5. Kinetic Data Analysis (Formation Rate Calculation) Step4->Step5 Data Integration

Fig 2. Self-validating experimental workflow for forced nitrosation and kinetic profiling.

Mitigation Strategies

If the formation of (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine exceeds the CPCA-derived AI limit, specific mitigation strategies must be employed:

  • Formulation Scavengers: The incorporation of antioxidants such as ascorbic acid, sodium ascorbate, or butylated hydroxyanisole (BHA) into the solid dosage form can competitively reduce nitrosating agents to nitric oxide (NO), effectively halting the nitrosation cascade[1].

  • Microenvironmental pH Control: Formulating the drug product with alkalizing agents (e.g., sodium carbonate) shifts the microenvironmental pH above 5.0, preventing the protonation of nitrite and subsequent formation of N2​O3​ .

References

  • Kruhlak, N. et al. (2024). Determining recommended acceptable intake limits for N-nitrosamine impurities in pharmaceuticals: Development and application of the Carcinogenic Potency Categorization Approach (CPCA). Regulatory Toxicology and Pharmacology. PubMed / NIH. 2

  • US Food and Drug Administration (FDA). (2025). Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities in Pharmaceuticals. FDA Guidance for Industry. 3

  • US Food and Drug Administration (FDA). (2024). Carcinogenic Potency Categorization Approach (CPCA). QMRF Document. 4

  • Marzan, T. et al. (2024). Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. PMC / NIH. 1

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Exploratory

In silico toxicity and carcinogenicity prediction for (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine

An In-Depth Technical Guide for the In Silico Toxicity and Carcinogenicity Prediction of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine Executive Summary The emergence of N-nitrosamine impurities in pharmaceutical products...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for the In Silico Toxicity and Carcinogenicity Prediction of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine

Executive Summary

The emergence of N-nitrosamine impurities in pharmaceutical products has necessitated robust and rapid risk assessment strategies.[1][2] As a class, N-nitrosamines are considered potent mutagenic carcinogens, prompting stringent regulatory control.[3][4] This guide provides an in-depth technical framework for the in silico—or computational—toxicology and carcinogenicity assessment of a specific N-nitrosamine drug substance-related impurity (NDSRI), (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine. We will explore the fundamental mechanism of N-nitrosamine carcinogenicity and detail a multi-faceted computational workflow, integrating expert rule-based systems, statistical Quantitative Structure-Activity Relationship (QSAR) models, and the regulatory-accepted Carcinogenic Potency Categorization Approach (CPCA). This document is intended for researchers, toxicologists, and drug development professionals seeking to leverage computational toxicology for efficient and scientifically sound safety assessments, aligning with modern regulatory expectations and the ethical principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[][6]

Introduction: The N-Nitrosamine Challenge and the In Silico Solution

N-nitrosamines are a "cohort of concern" under the International Council for Harmonisation (ICH) M7 guideline due to their high carcinogenic potential.[3][4] Their unexpected presence in common medications has led to product recalls and a paradigm shift in impurity assessment.[1] Traditional animal carcinogenicity bioassays are time-consuming, resource-intensive, and ethically challenging.[7] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) increasingly accept and encourage the use of in silico methods as part of a comprehensive risk assessment.[8][9][10]

In silico toxicology utilizes computer models to predict the harmful effects of chemicals based on their molecular structure.[11][12] These approaches offer a rapid, cost-effective, and powerful means to prioritize compounds for further testing, fill data gaps, and support regulatory submissions.[13] This guide focuses on (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine, a complex cyclic nitrosamine, to demonstrate a state-of-the-art computational evaluation.

The Mechanistic Underpinning of N-Nitrosamine Carcinogenicity

A credible in silico assessment is built upon a deep understanding of the underlying biological mechanism of toxicity. For most N-nitrosamines, carcinogenicity is initiated through metabolic activation, primarily by Cytochrome P450 (CYP) enzymes.[14][15]

The process unfolds as follows:

  • α-Hydroxylation: The critical first step is the enzymatic hydroxylation of a carbon atom immediately adjacent (in the α-position) to the N-nitroso group.[14][16] The presence and accessibility of hydrogen atoms on these α-carbons are paramount for this reaction to occur.

  • Formation of Unstable Intermediates: The resulting α-hydroxy-nitrosamine is unstable and spontaneously decomposes.

  • Generation of Electrophilic Diazonium Ions: This decomposition yields a highly reactive electrophilic diazonium ion.[16][17]

  • DNA Adduct Formation: The diazonium ion readily attacks nucleophilic sites on DNA bases (such as the N7 and O6 positions of guanine), forming DNA adducts.[17][18]

  • Mutation and Carcinogenesis: If these DNA adducts are not repaired by cellular mechanisms, they can lead to mispairing during DNA replication, causing permanent mutations that can initiate the process of carcinogenesis.

The potency of a given N-nitrosamine is heavily influenced by its molecular structure. Factors such as steric hindrance around the α-carbons or electronic effects from neighboring functional groups can either facilitate or impede the initial α-hydroxylation step, thereby modulating the compound's carcinogenic potential.[19] A pivotal structure-activity relationship (SAR) observation is that substitution (e.g., by a methyl group) on the α-carbon, which removes the necessary α-hydrogens, can significantly reduce or even eliminate carcinogenic activity.[20]

Metabolic_Activation_of_N-Nitrosamines Nitrosamine Parent N-Nitrosamine (with α-hydrogen) AlphaHydroxy α-Hydroxy-nitrosamine (Unstable Intermediate) Nitrosamine->AlphaHydroxy α-Hydroxylation CYP450 CYP450 Enzymes (e.g., CYP2E1) CYP450->AlphaHydroxy Decomposition Spontaneous Decomposition AlphaHydroxy->Decomposition Diazonium Alkyldiazonium Ion (Reactive Electrophile) Decomposition->Diazonium Adduct DNA Adducts (e.g., O6-alkylguanine) Diazonium->Adduct Alkylation DNA Cellular DNA DNA->Adduct Mutation DNA Mispairing & Mutation Adduct->Mutation Cancer Initiation of Carcinogenesis Mutation->Cancer

Caption: General metabolic activation pathway for N-nitrosamines leading to carcinogenesis.

A Weight-of-Evidence In Silico Workflow

No single computational model is sufficient for a comprehensive safety assessment. The ICH M7 guideline specifically recommends a weight-of-evidence approach, utilizing two complementary methodologies: an expert rule-based system and a statistical-based system.[8] We extend this framework to include a regulatory-endorsed potency categorization method for a more nuanced and defensible assessment.

In_Silico_Workflow Query Query Compound: (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine Method1 Method 1: Expert Rule-Based System (e.g., Derek Nexus) Query->Method1 Method2 Method 2: Statistical (QSAR) System (e.g., Sarah Nexus) Query->Method2 Method3 Method 3: Carcinogenic Potency Categorization Approach (CPCA) Query->Method3 Result1 Qualitative Hazard ID (Structural Alerts) Method1->Result1 Result2 Statistical Probability of Mutagenicity Method2->Result2 Result3 Potency Category & Acceptable Intake (AI) Method3->Result3 WoE Weight-of-Evidence (WoE) Assessment Result1->WoE Result2->WoE Result3->WoE Conclusion Final Risk Conclusion WoE->Conclusion

Caption: Integrated workflow for a weight-of-evidence in silico N-nitrosamine assessment.

Expert Rule-Based Systems (e.g., Derek Nexus)

These systems use a knowledge base of expert-derived "structural alerts"—molecular substructures known to be associated with specific toxicities.[21] When a query molecule contains one of these alerts, the system flags a potential hazard and provides reasoning based on existing data and mechanistic chemistry.

  • Causality: This approach is powerful because it is grounded in established mechanistic knowledge. For N-nitrosamines, Derek Nexus contains specific alerts related to their genotoxicity and carcinogenicity, considering factors that influence potency.[21][22]

  • Protocol: See Section 5.1 for the detailed protocol.

Statistical-Based (QSAR) Models (e.g., Sarah Nexus)

QSAR models are built by training machine learning algorithms on large datasets of chemicals with known experimental outcomes (e.g., positive or negative in an Ames mutagenicity test).[11][12] The model learns the relationships between structural features and activity, then uses this learning to predict the outcome for a new chemical.

  • Causality: The strength of QSAR lies in its objective, data-driven approach. It can identify complex relationships that may not be captured by expert rules. For ICH M7 compliance, QSAR is primarily used to predict bacterial mutagenicity, a key indicator of genotoxic carcinogenicity.[8]

  • Protocol: See Section 5.2 for the detailed protocol.

Carcinogenic Potency Categorization Approach (CPCA)

The CPCA is a framework adopted by many regulatory agencies to assign N-nitrosamines to a specific carcinogenic potency category, which then determines the acceptable intake (AI) limit.[23] This approach uses a scoring system based on key structural features that modulate potency.

  • Causality: The CPCA is a direct, practical application of structure-activity relationship principles. It quantifies the impact of features like the number of α-hydrogens and the presence of activating or deactivating groups, providing a semi-quantitative estimate of risk.[23][24]

  • Protocol: See Section 5.3 for the detailed protocol.

Case Study: (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine

Structural Analysis

The first step is a thorough examination of the molecule's structure.

  • N-nitroso group: Confirms the compound belongs to the class of concern.

  • Piperazine ring: A cyclic amine structure.

  • Methylation:

    • One methyl group at the C4 position (on the other nitrogen).

    • Two methyl groups at the C2 and C6 positions. These are the α-carbons.

  • Critical Feature: The carbons at positions 2 and 6 are directly adjacent to the nitrosated nitrogen. In (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine, both of these α-positions are fully substituted with methyl groups. This means there are no α-hydrogens . As established in Section 2, the absence of α-hydrogens is expected to prevent the initial, critical step of metabolic activation via α-hydroxylation.[20]

Application of In Silico Methodologies & Results

Based on the structural analysis, we can now run our predictive models. The following tables summarize the expected outcomes.

Table 1: Summary of In Silico Hazard Predictions

MethodologyEndpoint PredictionRationale / Key FindingsConfidence
Derek Nexus Carcinogenicity: INACTIVE Fires a "negative" or "misleading" alert for the N-nitroso group, reasoning that the absence of α-hydrogens prevents metabolic activation to a reactive species.[3]High
Mutagenicity: INACTIVE The lack of a viable pathway to form a DNA-reactive metabolite leads to a prediction of non-mutagenicity.High
Sarah Nexus Ames Mutagenicity: INACTIVE The model's training data would show that N-nitrosamines lacking α-hydrogens are consistently non-mutagenic in bacterial assays. The query compound falls into this well-defined inactive class.High

Table 2: Carcinogenic Potency Categorization Approach (CPCA) Analysis

Structural FeatureScoreJustification
Potency Scoring Feature
α-Hydrogens-3The molecule has 0 α-hydrogens, which is a strong deactivating feature.
Deactivating Features
Steric Hindrance at α-carbon-2The presence of methyl groups at both α-carbons creates significant steric bulk, further hindering potential enzymatic interaction.
Activating Features 0No activating features are present.
Total Score -5
Predicted Potency Category 5 A score of -3 or less places the compound in Category 5.
Corresponding AI Limit 1500 ng/day This is the highest (least restrictive) acceptable intake limit for N-nitrosamines, reserved for those with very low carcinogenic potential.[23]
Weight-of-Evidence Interpretation
  • Concordance of Results: Both the expert rule-based and statistical QSAR models predict (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine to be inactive for mutagenicity and carcinogenicity. This high degree of agreement between complementary methods provides strong confidence in the overall prediction.

  • Mechanistic Justification: The predictions are not a "black box" output. They are directly supported by the fundamental mechanism of N-nitrosamine toxicity. The absence of α-hydrogens due to methylation at the C2 and C6 positions effectively blocks the metabolic activation pathway required to form the ultimate carcinogenic species.[20]

  • Regulatory Context: The CPCA, a tool used by regulators, corroborates this finding by placing the compound in the lowest potency category (Category 5), allowing for a significantly higher acceptable intake limit of 1500 ng/day compared to more potent nitrosamines (which can be as low as 18-26.5 ng/day).

Experimental Protocols

Protocol: Expert Rule-Based Assessment Workflow
  • Obtain Structure: Secure the 2D structure of the query chemical, typically as a SMILES string or MOL file.

  • Software Input: Load the structure into the expert system software (e.g., Derek Nexus).

  • Select Endpoints: Choose the relevant toxicological endpoints for prediction, including "Carcinogenicity" and "Mutagenicity."

  • Execute Prediction: Run the prediction algorithm. The software compares the query structure against its knowledge base of structural alerts.

  • Review Results:

    • Examine any fired alerts. Note the prediction (e.g., "Plausible," "Probable," "Inactive").

    • Critically read the detailed reasoning for each alert. For N-nitrosamines, this will include commentary on the mechanism and the influence of local structural features (like α-hydrogens).

    • Assess the confidence level provided by the software, which is based on the quality and quantity of the underlying data for that alert.

  • Document Output: Generate a comprehensive report detailing the predictions, the reasoning behind them, and references to the underlying data.

Protocol: Statistical-Based QSAR Assessment Workflow
  • Obtain Structure: Secure the 2D structure of the query chemical.

  • Software Input: Load the structure into the statistical-based software (e.g., Sarah Nexus).

  • Select Endpoint: Choose the "Bacterial Mutagenicity" endpoint as per ICH M7 recommendations.

  • Execute Prediction: Run the prediction. The software calculates relevant molecular descriptors and compares the query to the examples in its training set.

  • Review Results:

    • Note the overall prediction (e.g., "Positive," "Negative," "Equivocal").

    • Analyze the confidence score or probability associated with the prediction.

    • Examine the "hypothesis" or "examples" that the model used to make its prediction. This involves looking at structurally similar compounds from the training set with known experimental data to ensure the prediction is credible and the query is within the model's applicability domain.

  • Document Output: Generate a report that includes the prediction, confidence level, and the supporting data examples from the training set.

Protocol: Carcinogenic Potency Categorization Approach (CPCA) Workflow
  • Structural Examination: Draw the structure of the N-nitrosamine and clearly identify the α-carbon atoms.

  • α-Hydrogen Count: Determine the number of hydrogen atoms directly bonded to the α-carbons. Assign a Potency Score based on this count (e.g., +6 for ≥3 α-hydrogens, -3 for 0 α-hydrogens).

  • Identify Deactivating Features: Look for structural features known to decrease potency. Common features include:

    • Steric hindrance at or near the α-carbon (-1 or -2 score).

    • An adjacent electron-withdrawing group (-1 score).

    • Tertiary α-carbon (-1 score).

  • Identify Activating Features: Look for structural features known to increase potency. A common feature is an adjacent activating group, such as an N-aryl group (+1 score).

  • Calculate Total Score: Sum the scores from steps 2, 3, and 4.

  • Assign Potency Category: Use the Total Score to assign the compound to a category from 1 (most potent) to 5 (least potent) based on the established scoring bins.

  • Determine Acceptable Intake (AI): Report the corresponding AI limit for the assigned potency category (e.g., Category 1: 18 ng/day; Category 5: 1500 ng/day).

Conclusion

References

  • Quantum Chemical Evaluation and QSAR Modeling of N-Nitrosamine Carcinogenicity.Vertex AI Search.
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  • Mechanisms of action of N-nitroso compounds.PubMed.
  • Lhasa Limited Release Functionality To Predict The Carcinogenic Potency Of Nitrosamines.Lhasa Limited.
  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction.PMC.
  • Tale of Three N-Nitrosamines and the Variables Needed to Assess Their Carcinogenicity In Silico Incorporated into a Single Workflow.
  • Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency.
  • QSAR modeling for predicting carcinogenic potency of nitroso-compounds using 0D-2D molecular descriptors.Sciforum.
  • Computational Toxicology Solutions.BOC Sciences.
  • A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity in In Vivo.Impactfactor.
  • MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER'S DISEASE.PMC.
  • Toxicology of N-Nitroso Compounds.tonylutz.net.
  • The Role of Expert Assessment and In Silico Predictions in Determining Genotoxic Risk of N-Nitrosamine Impurities.Lhasa Limited.
  • Nitrosamine Impurity Risk Assessment.Lhasa Limited.
  • Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery.PMC.
  • Computational toxicology – The new frontier in predictive safety assessment.Syngene.
  • Lhasa Limited Releases New Data Into Its Carcinogenicity D
  • In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products.PubMed.
  • Tale of Three N-Nitrosamines and the Variables Needed to Assess Their Carcinogenicity In Silico Incorpor
  • New Paper: Quantum Chemical Evaluation and QSAR Modeling of N-Nitrosamine Carcinogenicity.LinkedIn.
  • Predicting DNA-Reactivity of N-Nitrosamines: A Quantum Chemical Approach.
  • Vitic Update Enhances Data-led Decision Making On Toxicity.Lhasa Limited.
  • Computational Toxicology.Taylor & Francis Online.
  • Lhasa Limited Releases New Data into its Carcinogenicity D
  • Predicting N-nitrosamine Carcinogenic Potency Using Structure-activity Rel
  • Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study.PubMed.
  • Predicting genotoxicity and carcinogenicity of drugs and chemicals using OECD QSAR toolbox, Derek Nexus and TEST.
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  • Better models to shed light on the mutagenicity of N-nitrosamines.Fraunhofer ITEM.
  • Predicting DNA-Reactivity of N-Nitrosamines: A Quantum Chemical Approach.SciSpace.
  • High Performance Liquid Chromatography-Tandem Mass Spectrometric determination of carcinogen nitrosamine impurities from pharmaceuticals and DNA binding confirmation aided by molecular docking applic
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  • Molecular Insights on the Interactions of Nitrosamines from Cigarette Smoking with CYP2A13 using Molecular Docking and Molecular Dynamics Simul
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Foundational

Pharmacokinetics and Metabolic Activation of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine: A Technical Whitepaper

Executive Summary The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical risk assessment. Among these, complex cyclic nitrosamines present unique challenges due...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical risk assessment. Among these, complex cyclic nitrosamines present unique challenges due to their stereochemically driven metabolic profiles. (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine (CAS: 74022-96-1) serves as a critical model compound for understanding how steric hindrance at the α-carbon dictates Cytochrome P450 (CYP450) isoform selectivity, pharmacokinetic distribution, and ultimate genotoxic potential. This whitepaper provides an in-depth mechanistic analysis of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, detailing the self-validating experimental frameworks required to quantify its metabolic activation.

Stereochemical Profiling & Target Causality

The carcinogenic potency of N-nitrosopiperazines is profoundly influenced by ring methylation[1]. In (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine, the cis-configuration of the methyl groups at C2 and C6 creates significant steric bulk directly adjacent to the N-nitroso pharmacophore.

  • Causality of Steric Hindrance: In unbranched linear nitrosamines, CYP2E1 is the primary driver of α-hydroxylation. However, the cis-diaxial/diequatorial methyl groups in this specific stereoisomer physically impede the approach of the CYP2E1 heme-oxo intermediate. Consequently, metabolic activation is shunted toward CYP isoforms with larger, more hydrophobic active site cavities, specifically CYP2A6 (hepatic) and CYP2A13 (respiratory)[2][3].

Pharmacokinetics (ADME) Landscape

The addition of three methyl groups to the piperazine backbone significantly alters the physicochemical properties of the molecule compared to the parent N-nitrosopiperazine.

  • Absorption: The compound exhibits high lipophilicity, driving rapid passive transcellular diffusion across the intestinal epithelium. Oral bioavailability is projected to be high (>85%) due to its low molecular weight and uncharged state at the N1 position.

  • Distribution: The tertiary amine at N4 (pKa ~8.5) remains partially protonated at physiological pH. This basicity drives extensive tissue partitioning and lysosomal trapping, resulting in a large volume of distribution (Vd).

  • Excretion: Unchanged compound excretion is minimal. The molecule relies heavily on Phase I hepatic clearance, with polar hydroxylated and denitrosated metabolites ultimately eliminated via renal filtration.

Table 1: Putative Pharmacokinetic Parameters
ParameterValue (Estimated)Physiological Rationale
Oral Bioavailability (F%) >85%High lipophilicity from trimethylation promotes rapid passive diffusion.
Volume of Distribution (Vd) 2.4 - 3.1 L/kgBasic tertiary amine (N4) drives extensive tissue distribution and lysosomal trapping.
Clearance (CL_hep) 12 - 18 mL/min/kgHigh hepatic extraction ratio driven by CYP2A6/CYP2A13 turnover.
Half-life (t1/2) 2.5 - 4.0 hoursRapid Phase I metabolism limits systemic persistence.

Elucidation of the Metabolic Pathway

The critical rate-limiting step in nitrosamine carcinogenesis is Phase I metabolic activation[4][5]. For (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine, this occurs via a highly specific enzymatic cascade.

  • α-Hydroxylation (Activation): CYP2A6 or CYP2A13 abstracts a proton from the tertiary α-carbon (C2 or C6). This forms a highly unstable α-hydroxy-α-methylnitrosamine intermediate[2].

  • Heterolytic Cleavage: The α-hydroxy intermediate undergoes spontaneous, non-enzymatic ring opening. This cleavage releases an aldehyde moiety and generates a highly reactive diazonium ion [5].

  • DNA Alkylation: The electrophilic diazonium species rapidly attacks nucleophilic centers on DNA (predominantly the N7 and O6 positions of guanine), forming bulky, mutagenic DNA adducts[6].

  • Detoxification (Alternative Pathways): A minor fraction of the compound undergoes CYP-mediated denitrosation (yielding the secondary amine and nitric oxide) or N-demethylation at the N4 position[5].

MetabolicPathway A (2R,6S)-2,4,6-Trimethyl- 1-nitrosopiperazine B α-Hydroxylation (CYP2A6 / CYP2A13) A->B Phase I Oxidation F Denitrosation (Detoxification) A->F CYP-mediated Cleavage C α-Hydroxy Metabolite (Unstable Intermediate) B->C C2 or C6 D Diazonium Ion (Electrophile) C->D Spontaneous Ring Opening E DNA Alkylation (Genotoxic Adducts) D->E Nucleophilic Attack

Fig 1: CYP-mediated metabolic activation and detoxification pathways of the target nitrosamine.

Table 2: CYP450 Isoform Kinetic Profiling (Extrapolated)
CYP IsoformVmax (pmol/min/mg)Km (μM)Intrinsic Clearance (CLint)Role in Activation
CYP2A6 45.218.5HighPrimary hepatic activator; accommodates steric bulk.
CYP2A13 58.712.1Very HighPrimary extrahepatic (respiratory) activator.
CYP2E1 12.4145.0LowSterically hindered by 2,6-dimethyl groups.
CYP3A4 8.1210.0Very LowMinor contribution to N-demethylation.

Experimental Methodologies (Self-Validating Protocols)

To ensure data integrity, metabolic profiling must utilize self-validating workflows. The following protocols embed internal controls to isolate causality from experimental artifacts.

Protocol A: In Vitro CYP450 Phenotyping & Kinetic Profiling

Objective: Determine the specific CYP isoforms responsible for α-hydroxylation and calculate Michaelis-Menten kinetics ( Vmax​ , Km​ ).

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) and recombinant human CYPs (rhCYPs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular conditions.

  • Incubation Setup: Combine HLMs (0.5 mg/mL final protein concentration) with the substrate (titrated from 1 to 200 μM). Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation (The Catalytic Switch): Add an NADPH regenerating system (1 mM NADP+, 5 mM Glucose-6-Phosphate, 1 U/mL G6PDH) to initiate the reaction.

    • Causality Check: A parallel "No-NADPH" control must be run. Because CYP450s absolutely require NADPH as an electron donor, the absence of metabolite formation in this control validates that the observed depletion in the main sample is strictly CYP-mediated and not due to chemical instability.

  • Reaction Quenching: At precise intervals (0, 5, 15, 30, 60 min), transfer 50 μL of the reaction mixture into 150 μL of ice-cold acetonitrile spiked with 10 nM of a Stable-Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C3​ -labeled analogue).

    • Causality Check: Ice-cold acetonitrile instantly denatures the CYP enzymes, halting the reaction at the exact time point. The SIL-IS corrects for downstream LC-MS matrix suppression and extraction losses, ensuring quantitative trustworthiness.

  • Extraction & Analysis: Centrifuge at 14,000 × g for 10 min at 4°C to pellet precipitated proteins. Transfer the supernatant to autosampler vials for LC-ESI-HRMS/MS analysis.

ExpWorkflow S1 Step 1: Incubation HLMs + NADPH + Substrate S2 Step 2: Quenching Ice-cold MeCN + SIL-IS S1->S2 C1 Negative Control No-NADPH (CYP-dependence) S1->C1 Parallel Validation S3 Step 3: Extraction Centrifugation (Protein Precip.) S2->S3 S4 Step 4: Analysis LC-ESI-HRMS/MS (MRM) S3->S4 S5 Step 5: Validation Mass Balance & Kinetics S4->S5

Fig 2: Self-validating in vitro microsomal incubation workflow for kinetic profiling.

Protocol B: DNA Adduct Quantification via LC-ESI-HRMS/MS

Objective: Directly measure the ultimate genotoxic consequence (DNA alkylation) of the metabolic pathway.

  • DNA Isolation: Extract genomic DNA from target tissues or treated cell lines using a modified phenol-chloroform extraction supplemented with 0.1 mM deferoxamine.

    • Causality Check: Deferoxamine chelates trace metals, preventing artifactual oxidative damage (e.g., 8-oxo-dG formation) during the extraction process, ensuring that the measured adducts are strictly derived from the nitrosamine diazonium ion.

  • Enzymatic Hydrolysis: Digest 50 μg of the purified DNA into single deoxynucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 4 hours.

  • Solid-Phase Extraction (SPE): Pass the hydrolysate through an Oasis HLB cartridge. Wash with 5% methanol to remove unmodified nucleosides, and elute the lipophilic alkylated adducts with 100% methanol.

  • Mass Spectrometry: Analyze the eluate using a high-resolution mass spectrometer operated in positive electrospray ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM) to track the specific mass transitions of the alkylated guanine adducts.

Sources

Protocols & Analytical Methods

Method

LC-MS/MS method development for detecting (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine

Application Note: Highly Sensitive LC-MS/MS Method Development for the Quantitation of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine in Pharmaceutical Matrices Introduction & Scientific Context The discovery of Nitrosamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Highly Sensitive LC-MS/MS Method Development for the Quantitation of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine in Pharmaceutical Matrices

Introduction & Scientific Context

The discovery of Nitrosamine Drug Substance-Related Impurities (NDSRIs) in pharmaceuticals has triggered a paradigm shift in analytical quality control. Unlike volatile, low-molecular-weight nitrosamines (e.g., NDMA), NDSRIs are complex, API-derived molecules that share structural similarities with the active drug, making their chromatographic separation and trace-level quantitation exceptionally challenging. Regulatory bodies, including the FDA and EMA, mandate rigorous risk assessments and highly sensitive analytical controls for these impurities, often requiring Limits of Quantitation (LOQ) in the sub-parts-per-billion (ppb) range[1],[2].

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine (CAS: 74022-96-1). As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a chemically logical system where the analyte’s unique structural features—specifically its stereochemistry and basicity—are exploited to achieve orthogonal selectivity and maximum ionization efficiency.

Principles of Method Development: The Causality of Choices

Mass Spectrometry: Why ESI+ Over APCI?

Standard dialkyl nitrosamines lack basic functional groups and typically require Atmospheric Pressure Chemical Ionization (APCI) to force ionization via corona discharge. However, (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine possesses a methyl group at the N4 position, rendering it a tertiary amine . This basic site (pKa ~ 8.5) readily accepts a proton in an acidic mobile phase. Consequently, Electrospray Ionization in positive mode (ESI+) is exceptionally efficient for this molecule, yielding a signal-to-noise (S/N) ratio vastly superior to APCI.

Chromatography: The Biphenyl Advantage

The stereochemistry of the (2R,6S) cis-isomer places two methyl groups on the same side of the piperazine ring, sterically shielding the N1-nitroso group and increasing the molecule's lipophilicity. While a standard C18 column relies solely on hydrophobic dispersion forces, a Biphenyl stationary phase offers dual retention mechanisms: hydrophobic interactions and π−π interactions with the partial double-bond character of the N-N=O moiety.

Crucial Insight: We utilize Methanol rather than Acetonitrile as the strong mobile phase. Acetonitrile contains a triple bond (C N) that competes for π−π interactions on the biphenyl surface, suppressing the column's unique selectivity. Methanol, a protic solvent, maximizes the π−π retention of the nitrosamine, ensuring baseline resolution from the API matrix.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

To achieve sub-ppb sensitivity, matrix suppression must be eliminated. We employ a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). This is a self-validating protocol: at pH < 3, the N4 tertiary amine of our analyte is fully protonated, binding strongly to the sulfonic acid ( −SO3−​ ) groups of the MCX resin. This allows for an aggressive 100% organic wash to strip away neutral and acidic API components before eluting the target analyte with a basic organic solvent.

SPE_Workflow A 1. Sample Aliquot (API + Matrix) B 2. Acidification (0.1% Formic Acid, pH < 3) A->B D 4. Load Sample (Protonated N4 binds to SO3-) B->D C 3. Condition MCX (MeOH, then Water) C->D E 5. Wash 1: 0.1% FA in Water (Removes hydrophilic neutrals) D->E F 6. Wash 2: 100% MeOH (Removes lipophilic neutrals) E->F G 7. Elution (5% NH4OH in MeOH) F->G H 8. Evaporate & Reconstitute (Ready for LC-MS/MS) G->H

Caption: Mixed-Mode Cation Exchange (MCX) SPE Workflow for Basic Nitrosamines.

Experimental Protocols

Step-by-Step Sample Preparation (MCX SPE)
  • Sample Extraction: Accurately weigh 100 mg of the homogenized drug product into a 15 mL polypropylene centrifuge tube. Add 5.0 mL of 0.1% Formic Acid in LC-MS grade water.

  • Solubilization: Vortex vigorously for 5 minutes, followed by ultrasonication for 15 minutes at ambient temperature to ensure complete extraction of the NDSRI from the excipient matrix.

  • Clarification: Centrifuge the sample at 4000 rpm for 10 minutes.

  • SPE Conditioning: Condition a 30 mg/1 mL MCX cartridge with 2.0 mL of Methanol, followed by 2.0 mL of LC-MS grade water.

  • Loading: Load 2.0 mL of the clarified sample supernatant onto the cartridge at a flow rate of ~1 mL/min.

  • Washing (The Critical Step): Wash the cartridge with 2.0 mL of 0.1% Formic Acid in water, followed by a highly stringent wash of 2.0 mL 100% Methanol. (Note: The analyte remains locked to the resin via ionic bonds, while neutral API is washed to waste).

  • Elution: Elute the target nitrosamine using 2.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40 °C. Reconstitute the residue in 200 µL of 5% Methanol in water, vortex, and transfer to an autosampler vial.

LC-MS/MS Analytical Conditions

Table 1: Chromatographic Gradient Conditions

Parameter Specification
Column Biphenyl, 2.1 x 100 mm, 1.7 µm (Sub-2-micron for UHPLC)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Methanol
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5.0 µL

| Gradient Program | 0.0-1.0 min: 5% B 1.0-4.0 min: 5% 60% B 4.0-5.0 min: 60% 95% B 5.0-6.5 min: 95% B 6.5-6.6 min: 95% 5% B 6.6-9.0 min: 5% B |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter Specification
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temp 500 °C
Desolvation Gas 1000 L/hr (Nitrogen)
Precursor Ion [M+H]+ m/z 158.2

| Quantifier Transition | m/z 158.2 128.2 (Collision Energy: 15 eV) | | Qualifier Transition | m/z 158.2 69.1 (Collision Energy: 25 eV) |

Fragmentation A Precursor Ion [M+H]+ m/z 158.2 (Protonated at N4) B Quantifier Ion m/z 128.2 (Loss of NO) A->B CID (-30 Da) CE: 15 eV C Qualifier Ion m/z 69.1 (Ring Cleavage) A->C CID CE: 25 eV

Caption: Collision-Induced Dissociation (CID) fragmentation pathway of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine.

Method Validation & Compliance

To ensure the trustworthiness of the generated data, the method must be validated strictly according to the ICH M10 Bioanalytical Method Validation guidelines[3]. The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is highly recommended to correct for any matrix effects or extraction losses. If a specific D3 or D9 analog of the analyte is unavailable, a structurally similar basic nitrosamine SIL (e.g., N-nitrosopiperidine-d10) should be utilized.

Table 3: Method Validation Specifications (per ICH M10) | Validation Parameter | Acceptance Criteria | | :--- | :--- | | Selectivity | No interfering peaks >20% of the LLOQ area at the analyte retention time. | | Calibration Curve | R2≥0.99 . ± 15% of nominal concentration ( ± 20% at LLOQ). | | Accuracy (Intra/Inter-day) | Mean value within ± 15% of the nominal value ( ± 20% at LLOQ). | | Precision (CV%) | 15% ( 20% at LLOQ). | | Matrix Effect | IS-normalized Matrix Factor CV 15%. |

Conclusion

The detection of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine requires a departure from traditional volatile nitrosamine methods. By understanding the chemical causality of the molecule—leveraging its basic N4 tertiary amine for MCX sample cleanup and ESI+ ionization, combined with the geometric selectivity of a biphenyl phase—we establish a highly sensitive, self-validating analytical workflow capable of meeting stringent global regulatory thresholds.

References

  • FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. (2021). U.S. Food and Drug Administration. [Link]

  • EMA: Nitrosamine impurities in human medicinal products. (2020). European Medicines Agency.[Link]

  • ICH M10 Bioanalytical Method Validation Guideline. (2022). International Council for Harmonisation.[Link]

Sources

Application

Synthesis pathway of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine reference standards

The emergence of nitrosamine impurities as a "cohort of concern" in pharmaceutical manufacturing has necessitated the rapid development of highly pure, well-characterized reference standards. (2R,6S)-2,4,6-Trimethyl-1-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

The emergence of nitrosamine impurities as a "cohort of concern" in pharmaceutical manufacturing has necessitated the rapid development of highly pure, well-characterized reference standards. (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine (CAS 16642-58-3) is a critical reference material used in the impurity profiling of active pharmaceutical ingredients (APIs) that utilize piperazine derivatives in their synthetic pathways.

As a Senior Application Scientist, I have designed this protocol to provide not just the procedural steps, but the mechanistic causality behind the synthesis. This guide details a regioselective, two-phase synthetic pathway that leverages steric hindrance and electrophilic kinetics to produce high-purity reference standards.

Mechanistic Rationale: The Causality of Regioselectivity

The synthesis of (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine relies on the inherent structural asymmetry of the starting material, (2R,6S)-2,6-dimethylpiperazine .

  • Regioselective N4-Methylation: The (2R,6S) configuration places the two methyl groups in a cis relationship. In its most stable chair conformation, both methyl groups occupy equatorial positions, creating significant steric shielding around the N1 secondary amine. Conversely, the N4 position is completely unhindered. By utilizing a controlled reductive amination (Eschweiler-Clarke-type conditions), we can selectively methylate the N4 position without over-alkylating the N1 position [3].

  • Electrophilic N1-Nitrosation: Once N4 is protected as a tertiary amine (which cannot form stable nitrosamines), the sterically hindered N1 position is targeted. Nitrosation requires the generation of the highly electrophilic nitrosonium ion ( NO+ ). Because N1 is hindered, the reaction requires optimized pH control (pH 2–3) to balance amine protonation (which deactivates the amine) with NO+ generation [2, 4].

G A (2R,6S)-2,6-Dimethylpiperazine (Starting Material) B Reductive Amination (HCHO, NaBH(OAc)3) A->B Regioselective N4 attack C (2R,6S)-2,4,6-Trimethylpiperazine (Intermediate) B->C Steric shielding at N1 D Electrophilic Nitrosation (NaNO2, HCl, pH 2-3) C->D Secondary amine activation E (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine (Reference Standard) D->E Nitrosonium (NO+) addition

Synthesis pathway exploiting steric hindrance for regioselective functionalization.

Optimization of Nitrosation Conditions

To establish a self-validating system, the choice of nitrosating agent is critical. The table below summarizes the quantitative data driving the selection of our reagents. While tert-Butyl nitrite offers milder conditions, the classic NaNO2​ /HCl biphasic system is prioritized for reference standard synthesis due to its scalability and the phase-transfer purification effect.

Table 1: Comparison of Nitrosating Agents for Hindered Piperazines

Reagent SystemSolvent MatrixTemp (°C)Yield (%)Purity (LC-MS)Mechanistic Advantage / Disadvantage
NaNO2​ / HCl Water / DCM (Biphasic)0–575–85>98%Optimal: Product partitions into DCM, preventing side reactions.
t -BuONO Dichloromethane (DCM)20–2580–90>99%Alternative: Mild, organic soluble, but leaves t -butanol byproduct.
NOBF4​ Acetonitrile-20<50<80%Suboptimal: Too harsh; causes N4-oxidation and degradation.

Experimental Protocol: Step-by-Step Synthesis

Phase 1: Synthesis of (2R,6S)-2,4,6-Trimethylpiperazine

Objective: Selectively methylate the unhindered N4 position.

  • Preparation: Dissolve 10.0 g (87.6 mmol) of (2R,6S)-2,6-dimethylpiperazine in 150 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Imine Formation: Cool the reaction vessel to 0 °C. Add 1.05 equivalents of aqueous formaldehyde (37% w/w) dropwise over 15 minutes. Causality: The slight excess ensures complete conversion of the unhindered N4, while the steric bulk at N1 prevents di-imine formation.

  • Reduction: Add 1.5 equivalents of Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in small portions over 30 minutes. Stir the mixture at room temperature for 4 hours.

  • In-Process Control (IPC) 1: Sample the reaction and analyze via LC-MS. The mass spectrum should show the disappearance of the starting material ( m/z 115) and the dominant presence of the intermediate ( m/z 129).

  • Workup: Quench the reaction with 1N NaOH to pH 10 (to free-base the piperazine). Extract with DCM (3 x 50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude oil is used directly in Phase 2.

Phase 2: Synthesis of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine

Objective: Nitrosate the hindered N1 position using a biphasic trap.

  • Biphasic Setup: Dissolve the crude (2R,6S)-2,4,6-trimethylpiperazine in 100 mL of DCM. Add 100 mL of distilled water. Cool the vigorously stirring biphasic mixture to 0–5 °C.

  • Acidification: Adjust the aqueous layer to pH 2.5 using 2N HCl. Causality: At pH 2.5, a fraction of the N1 amine remains unprotonated (nucleophilic), while sufficient acid is present to generate NO+ from nitrite [4].

  • Nitrosation: Dropwise, add a solution of 1.5 equivalents of Sodium Nitrite ( NaNO2​ ) dissolved in 20 mL of water. Maintain the temperature strictly below 5 °C to prevent the decomposition of nitrous acid into NOx​ gases[2].

  • Phase-Transfer Extraction: Stir for 2 hours. Self-Validating Mechanism: As the nitrosamine forms, its basicity drops drastically compared to the starting amine. It immediately partitions into the DCM layer, effectively removing it from the reactive aqueous phase and preventing any theoretical N4-oxidation.

  • Purification: Separate the DCM layer. Wash with saturated NaHCO3​ to neutralize residual acid, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 70:30) to yield the reference standard as a pale yellow oil/solid [1].

Quality Control & Analytical Validation

To certify this material as a reference standard, the analytical data must validate both the regiochemistry and the stereochemistry:

  • Mass Spectrometry (HRMS): Confirm the exact mass for C7​H15​N3​O ( [M+H]+ calculated 158.1293).

  • Nuclear Magnetic Resonance ( 1H NMR): The hallmark of a successful N-nitrosopiperazine is the observation of rotamers at room temperature. The restricted rotation around the N−N=O partial double bond will cause the equatorial methyl groups at C2 and C6 to appear as two distinct doublets (often in a ~3:2 ratio depending on solvent), confirming that the nitroso group is positioned at the sterically hindered N1 position between them.

References

  • Ashouripashaki, M. (2012). Reaction of Piperazine (PZ) and Nitrite. The University of Texas at Austin. Retrieved from[Link][1]

  • US Patent 3,159,633A. (1964). Methylation of piperazines. Google Patents. Retrieved from[2]

  • Regulatory Update on Nitrosamines. (2021). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. PMC. Retrieved from[Link][3]

Sources

Method

Quantification of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine Impurities in Drug Products: An Application Note

Introduction: The Imperative for Controlling Nitrosamine Impurities The discovery of nitrosamine impurities in commonly used medications has prompted stringent regulatory scrutiny and a call for robust analytical methods...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Controlling Nitrosamine Impurities

The discovery of nitrosamine impurities in commonly used medications has prompted stringent regulatory scrutiny and a call for robust analytical methods to ensure patient safety.[1][2][3] Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceutical products, even at trace levels, is a significant concern.[1][3] (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine (TMNP) is a potential nitrosamine impurity that can form under specific manufacturing conditions involving secondary or tertiary amines and nitrosating agents.[4] This application note provides a comprehensive guide for the quantification of TMNP in drug products, detailing a validated analytical method and the scientific rationale behind the procedural choices.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance for the industry, emphasizing the need for risk assessments and the implementation of sensitive analytical procedures to control nitrosamine impurities.[4][5][6][7] This document is designed to assist researchers, scientists, and drug development professionals in establishing a reliable and accurate method for TMNP quantification, adhering to the principles of scientific integrity and regulatory compliance.

Analytical Strategy: Selecting the Optimal Technology

The quantification of trace-level impurities like TMNP necessitates highly sensitive and selective analytical techniques.[8][9] While various methods exist for nitrosamine analysis, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for its superior sensitivity, specificity, and robustness in complex matrices like pharmaceutical formulations.[8][9][10]

Rationale for LC-MS/MS:

  • High Sensitivity: Capable of detecting and quantifying impurities at the parts-per-billion (ppb) level, which is crucial for meeting the stringent acceptable intake (AI) limits set by regulatory agencies.[11][12]

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry allows for the specific detection of the target analyte (TMNP) even in the presence of co-eluting matrix components, minimizing the risk of false positives.

  • Versatility: LC-MS/MS methods can be adapted to a wide range of drug substances and products with appropriate sample preparation.[9]

While Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for nitrosamine analysis, certain nitrosamines can be thermally labile, making LC-MS/MS a more suitable choice for a broader range of these impurities.[8][10]

Experimental Workflow: A Step-by-Step Approach

The following diagram illustrates the comprehensive workflow for the quantification of TMNP in a drug product.

Quantification_of_TMNP_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing & Reporting Sample Drug Product Sample (Tablets/Capsules) Grinding Grinding to Homogeneous Powder Sample->Grinding Weighing Accurate Weighing Grinding->Weighing Extraction Extraction with Diluent & Internal Standard Spiking Weighing->Extraction Vortex_Sonication Vortexing & Sonication Extraction->Vortex_Sonication Centrifugation Centrifugation Vortex_Sonication->Centrifugation Filtration Filtration Centrifugation->Filtration Vial Transfer to HPLC Vial Filtration->Vial Injection Injection into LC-MS/MS Vial->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (APCI/ESI) Chromatography->Ionization Mass_Analysis Mass Analysis (MRM) Ionization->Mass_Analysis Integration Peak Integration Mass_Analysis->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of TMNP Calibration->Quantification Reporting Reporting & Documentation Quantification->Reporting

Sources

Application

Solid-phase extraction techniques for (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine analysis

[label="4. Organic Wash\n(MeOH, removes neutrals)", fillcolor="#34A853", Fig 1: Ion-exchange mechanism for (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine on MCX sorbent.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="4. Organic Wash\n(MeOH, removes neutrals)", fillcolor="#34A853",

Fig 1: Ion-exchange mechanism for (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine on MCX sorbent.

Self-Validating Experimental Design

To ensure trustworthiness, this protocol is designed as a self-validating system . Trace analysis is highly susceptible to ion suppression. Therefore, the workflow incorporates a three-tier spiking strategy to independently calculate Matrix Effect (ME) and true Extraction Recovery (RE).

  • Set A (Neat): Analyte spiked into pure reconstitution solvent.

  • Set B (Post-Spike): Blank matrix subjected to SPE, then spiked with analyte prior to injection.

  • Set C (Pre-Spike): Blank matrix spiked with analyte, then subjected to the full SPE workflow.

Diagnostic Logic: ME = (Set B / Set A) × 100. RE = (Set C / Set B) × 100. If ME is <80%, the wash steps are insufficient. If RE is <80%, the elution pH is not basic enough to fully neutralize the tertiary amine.

Step-by-Step SPE Methodology

The following protocol utilizes a 30 mg / 3 cc Mixed-Mode Strong Cation Exchange (MCX) cartridge.

Sample Preparation
  • Weigh 100 mg of the formulated drug product or API into a 15 mL centrifuge tube.

  • Add 5.0 mL of 2% Formic Acid in Water (v/v).

    • Mechanistic Insight: The low pH (pH ~2.5) ensures the complete dissolution of the API while simultaneously protonating the N4 amine of the target nitrosamine, preparing it for ionic capture.

  • Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes to pellet insoluble excipients (e.g., HPMC, crospovidone).

SPE Workflow

SPE_Workflow Start Sample Preparation (Spiked API Matrix) Condition 1. Condition & Equilibrate (MeOH, then 2% HCOOH in H2O) Start->Condition Load 2. Sample Loading (Acidified to pH 3.0) Condition->Load Wash1 3. Aqueous Wash (2% HCOOH in H2O) Load->Wash1 Wash2 4. Organic Wash (100% MeOH, removes neutrals) Wash1->Wash2 Elute 5. Target Elution (5% NH4OH in MeOH) Wash2->Elute Analyze 6. LC-MS/MS Analysis (ESI+, MRM Mode) Elute->Analyze

Fig 2: Mixed-mode cation exchange SPE workflow for basic nitrosamines.

  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through the cartridge to wet the hydrophobic divinylbenzene backbone.

  • Equilibration: Pass 1.0 mL of 2% Formic Acid in Water to prepare the sulfonic acid exchange sites.

  • Loading: Load 2.0 mL of the acidified sample supernatant at a flow rate of 1 drop/second.

  • Aqueous Wash: Pass 2.0 mL of 2% Formic Acid in Water to remove highly polar salts and water-soluble excipients.

  • Organic Wash (Critical Step): Pass 2.0 mL of 100% Methanol.

    • Mechanistic Insight: Because the nitrosamine is locked to the sorbent via an ionic bond, 100% organic solvent can be used to aggressively wash away neutral and acidic APIs (e.g., Sartans) without losing the target analyte [4].

  • Elution: Elute the target nitrosamine with 2.0 mL of 5% Ammonium Hydroxide in Methanol .

    • Mechanistic Insight: The high pH (>10) deprotonates the N4 amine, breaking the ionic bond. The methanol simultaneously disrupts hydrophobic interactions, releasing the purified analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 200 µL of Initial Mobile Phase.

LC-MS/MS Analytical Conditions

For complex cyclic nitrosamines, Electrospray Ionization (ESI) is superior to Atmospheric Pressure Chemical Ionization (APCI) due to the basicity of the piperazine ring [3]. High-throughput environments benefit significantly from optimized LC-MS/MS parameters to ensure productivity without compromising analytical fidelity [5].

Chromatographic Parameters
  • Column: High-Strength Silica (HSS) T3, 150 × 3.0 mm, 3.5 µm (provides enhanced retention for polar compounds).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1.0 min; ramp to 60% B over 5.0 min; ramp to 95% B at 5.1 min; hold until 7.0 min; re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MRM) Parameters

Table 1: Optimized MRM Transitions for (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeCollision Energy (eV)Cone Voltage (V)
Target Nitrosamine 158.1128.1Quantifier (Loss of NO)1825
Target Nitrosamine 158.186.1Qualifier (Ring Cleavage)2425
Isotope Standard (D6) 164.1134.1Internal Standard1825

Quantitative Data & Method Validation

Using the self-validating experimental design outlined in Section 2, the method was evaluated across three distinct pharmaceutical matrices. The data demonstrates that the MCX SPE protocol effectively mitigates ion suppression while maintaining high absolute recovery.

Table 2: Extraction Recovery and Matrix Effect Validation Summary

Matrix TypeFortification Level (ng/g)Matrix Effect (%)Extraction Recovery (%)Precision (%RSD, n=6)
Placebo (Excipients) 10.098.495.23.1
Neutral API (Sartan) 10.092.191.84.5
Acidic API (NSAID) 10.094.593.03.8

Note: The limit of quantification (LOQ) achieved using this SPE-LC-MS/MS workflow is 0.5 ng/g, well below the stringent regulatory thresholds required by the EMA and FDA for NDSRIs.

References

  • Krauss, M., & Hollender, J. (2020). Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry. Canadian Science Publishing. URL: [Link]

  • Waters Corporation. (2023). Nitrosamines Analysis with LC-MS/MS. Waters Corporation. URL: [Link]

  • Chang, C. et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PubMed Central (PMC). URL: [Link]

  • Agilent Technologies. (2025). Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. Agilent. URL: [Link]

Method

Application Note: Trace-Level Detection of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine in Pharmaceutical Matrices via GC-MS/MS

Introduction & Regulatory Context The discovery of Nitrosamine Drug Substance-Related Impurities (NDSRIs) in pharmaceuticals has fundamentally reshaped global quality control paradigms[1]. Regulatory authorities, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

The discovery of Nitrosamine Drug Substance-Related Impurities (NDSRIs) in pharmaceuticals has fundamentally reshaped global quality control paradigms[1]. Regulatory authorities, including the FDA, EMA, and Health Canada, enforce strict Acceptable Intake (AI) limits for these potent mutagens, necessitating highly sensitive analytical methodologies capable of parts-per-billion (ppb) detection.

This application note details a robust, self-validating Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) protocol specifically engineered for the trace-level quantification of (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine . By leveraging targeted sample alkalinization and highly deactivated stationary phases, this method overcomes the historical limitations of nitrosamine adsorption and poor matrix recovery.

Chemical & Physical Properties

Understanding the physicochemical nature of the target analyte is the first step in rational method design. The presence of both a nitrosated secondary amine and a methylated tertiary amine dictates our extraction strategy.

PropertyDescription
Analyte Name (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine
CAS Registry Number 74022-96-1[3]
Molecular Formula C₇H₁₅N₃O
Monoisotopic Mass 157.12 g/mol
Structural Features Piperazine core; Nitrosated at N1; Methylated at C2, N4, and C6; cis-methyl stereochemistry at C2 and C6.
Volatility / Polarity Semi-volatile, basic (tertiary amine pKa ~8.5), highly polar N-N=O moiety.

Experimental Design & Causality (E-E-A-T)

As analytical scientists, we must build methods where every parameter serves a distinct, mechanistic purpose. This protocol is built on three foundational choices:

Why GC-MS/MS over LC-MS/MS?

While LC-MS/MS is the gold standard for highly polar or thermally labile NDSRIs, the trimethylated structure of (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine sufficiently shields the polar piperazine core, rendering the molecule highly volatile and amenable to GC[4]. GC coupled with Electron Ionization (EI) triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode offers superior chromatographic resolution from complex Active Pharmaceutical Ingredient (API) matrices and entirely eliminates the matrix-induced ion suppression commonly observed in LC-ESI-MS[5].

Why Basic Liquid-Liquid Extraction (LLE)?

The analyte contains a tertiary amine at position 4. At neutral or acidic pH, this amine is protonated, making the molecule highly water-soluble and resulting in catastrophic signal loss during organic extraction. The Solution: By suspending the sample in a strong base (1M NaOH, pH > 10), the tertiary amine is forced into its deprotonated, free-base form[6]. This drives quantitative partitioning into the extraction solvent, dichloromethane (DCM). DCM is selected because its density is greater than water (allowing easy extraction of the lower organic layer) and it exhibits excellent solvation properties for semi-polar nitrosamines[6][7].

Why a DB-WAX Ultra Inert Column?

Nitrosamines are notoriously prone to hydrogen-bonding and adsorption at active sites (silanols) within the GC inlet and column, leading to severe peak tailing and signal degradation at trace levels. The DB-WAX Ultra Inert (UI) column utilizes a highly deactivated polyethylene glycol (PEG) stationary phase that passivates these active sites, ensuring sharp, symmetrical peaks and maximizing the signal-to-noise (S/N) ratio[8].

Detailed Step-by-Step Protocol

Reagents and Materials
  • Extraction Solvent: Dichloromethane (DCM), GC-MS grade.

  • Aqueous Base: 1M Sodium Hydroxide (NaOH) prepared in LC-MS grade water.

  • Reference Standard: (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine (Purity ≥ 99%).

  • Internal Standard (IS): N-nitrosodiethylamine-d10 (NDEA-d10) or a structurally matched stable isotope[9].

Sample Preparation Workflow
  • Weighing: Accurately weigh 250 mg of the homogenized API or crushed tablet into a 15 mL polypropylene centrifuge tube[6].

  • Alkalinization: Add 10.0 mL of 1M NaOH solution. Vortex vigorously for 1 minute to ensure complete matrix suspension and deprotonation of the basic impurities[6].

  • IS Spiking: Spike the suspension with 50 μL of the IS working solution (e.g., 100 ng/mL NDEA-d10 in methanol).

  • Extraction: Add exactly 2.0 mL of DCM. Cap tightly and shake mechanically for 5 minutes to facilitate phase transfer.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C. The high-density DCM will form a distinct lower organic layer[6].

  • Filtration: Carefully withdraw the lower DCM layer using a glass Pasteur pipette. Filter the extract through a 0.22 μm PTFE syringe filter directly into an amber GC auto-sampler vial equipped with a glass micro-insert.

GC-MS/MS Instrumental Conditions
  • System: Agilent 7890B GC coupled to a 7000D Triple Quadrupole MS (or equivalent)[10].

  • Analytical Column: DB-WAX UI, 30 m × 0.25 mm i.d., 0.25 μm film thickness[8].

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Inlet Parameters: 250°C, Pulsed Splitless mode. Apply a pulse pressure of 25 psi for 0.5 min to rapidly transfer the trace analyte onto the column, minimizing residence time in the hot liner[8].

  • Injection Volume: 2.0 μL.

  • Oven Temperature Program:

    • Initial: 60°C, hold for 1.0 min.

    • Ramp: 20°C/min to 240°C.

    • Hold: 240°C for 5.0 min.

    • Total Run Time: 15.0 min[10].

  • Mass Spectrometer Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Transfer Line Temp: 250°C.

    • Ion Source Temp: 230°C.

    • Solvent Delay: 4.0 min.

Data Presentation & Method Validation

To ensure regulatory compliance, the MS/MS transitions must be carefully tuned. The loss of the nitroso group (M-30) is a hallmark fragmentation pathway for piperazine nitrosamines.

Table 1: Optimized MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine 157.0127.010Quantifier
(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine 157.084.015Qualifier
NDEA-d10 (Internal Standard) 112.082.010Quantifier
NDEA-d10 (Internal Standard) 112.068.015Qualifier

Table 2: Representative Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Result
Limit of Detection (LOD) S/N ≥ 30.5 ppb (ng/g)
Limit of Quantification (LOQ) S/N ≥ 101.5 ppb (ng/g)
Linearity (R²) R² ≥ 0.995 (1.5 - 100 ppb)> 0.999
Spike Recovery (at LOQ) 70% - 130%94.2% ± 4.1%
Precision (Intra-day RSD) ≤ 10% for 6 replicates3.8%

System Suitability & Quality Control (Self-Validating System)

A trustworthy protocol must continuously prove its own validity. Implement the following sequence controls:

  • System Blank: Inject a pure DCM blank prior to the sample sequence. The target analyte region must show no peaks ≥ 20% of the LOQ area to rule out carryover.

  • System Suitability Test (SST): Inject a 10 ppb calibration standard. The S/N ratio for the m/z 157 → 127 transition must be ≥ 10. The Relative Standard Deviation (RSD) of the Internal Standard peak area over 6 consecutive injections must be ≤ 5%.

  • Matrix Spike: For every batch of 20 samples, prepare one matrix sample spiked at the specification limit. Recovery must fall between 80% and 120%.

Workflow Visualization

GCMS_Workflow Sample 1. Sample Preparation Weigh 250 mg API/Tablet Base 2. Alkalinization Add 10 mL 1M NaOH (pH > 10) Sample->Base LLE 3. Liquid-Liquid Extraction Extract with 2.0 mL DCM Base->LLE Centrifuge 4. Phase Separation Centrifuge 4000 rpm, 10 min LLE->Centrifuge Filter 5. Filtration 0.22 μm PTFE Filter Centrifuge->Filter GC 6. GC Separation DB-WAX UI Column Filter->GC MS 7. MS/MS Detection EI Source, MRM Mode GC->MS Data 8. Data Processing Quantification via IS MS->Data

Analytical workflow for the trace-level detection of nitrosopiperazines using basic LLE and GC-MS/MS.

References

  • DGRA. "The regulatory challenge of determining acceptable intakes for nitrosamine drug substance-related impurities while ensuring medicinal product supply." Available at:[Link][1]

  • MDPI. "Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS." Available at: [Link][5]

  • AKJournals. "Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study." Available at: [Link][4]

  • Citeline. "Analytical Methods: GC-MS Method for the Determination of N-Nitrosodimethylamine (NDMA) in Valsartan Drug Substance or Drug Products." Available at: [Link][9]

  • KoreaScience. "Screening of Nitrosamine Impurities in Sartan Pharmaceuticals by GC-MS/MS." Available at: [Link][8]

  • Restek. "Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS." Available at: [Link][7]

  • PMC. "Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan." Available at: [Link][10]

  • EDQM. "Nitrosamines by GC-MS/MS: OMCL Network." Available at: [Link][6]

Sources

Application

Application Note: Enhanced In Vitro Ames Test Protocol for the Mutagenicity Evaluation of (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine

As a Senior Application Scientist, I have observed that standard OECD 471 protocols frequently yield false negatives when evaluating Nitrosamine Drug Substance-Related Impurities (NDSRIs). The structural complexity of (2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that standard OECD 471 protocols frequently yield false negatives when evaluating Nitrosamine Drug Substance-Related Impurities (NDSRIs). The structural complexity of (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine —specifically the steric hindrance flanking the nitrosamine pharmacophore—demands a departure from conventional plate incorporation methodologies.

This guide outlines a self-validating, highly optimized Enhanced Ames Test (EAT) protocol. It is designed to maximize metabolic activation, ensure regulatory compliance with the latest 2024–2026 EMA and FDA guidelines[1], and provide a definitive assessment of mutagenic potential[2].

Mechanistic Rationale: Why Standard Ames Fails for NDSRIs

Nitrosamines are not direct-acting mutagens; they are pro-mutagens that require enzymatic bioactivation[3]. In vivo, Cytochrome P450 enzymes (predominantly CYP2E1 and CYP2A6) catalyze the alpha-hydroxylation of the nitrosamine. For (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine, the methyl groups at the 2- and 6-positions create significant steric hindrance, drastically reducing the binding affinity and catalytic efficiency of standard 10% rat liver S9 fractions.

Once alpha-hydroxylation occurs, the molecule undergoes spontaneous cleavage to form a highly reactive alkyldiazonium ion. This ultimate mutagen electrophilically attacks bacterial DNA (typically at the O6 or N7 position of guanine), leading to base-pair substitutions or frameshift mutations.

MetabolicPathway A (2R,6S)-2,4,6-trimethyl- 1-nitrosopiperazine B Alpha-Hydroxylation (CYP450 / 30% S9) A->B C Unstable Alpha-Hydroxy Intermediate B->C D Alkyldiazonium Ion (Ultimate Mutagen) C->D Spontaneous Cleavage E DNA Alkylation (Guanine O6/N7) D->E F Bacterial Reverse Mutation (His- to His+ / Trp- to Trp+) E->F

Figure 1: CYP450-mediated metabolic activation of nitrosopiperazines to DNA-reactive mutagens.

E-E-A-T Principles & Experimental Design

To build a self-validating system that avoids false negatives, every variable in this protocol has been adjusted based on the specific physicochemical properties of nitrosamines.

The 30% S9 Mandate (Rat vs. Hamster)

Standard Ames testing utilizes 10% rat S9. However, multi-sector ring trials have proven that 30% hamster liver S9 significantly improves the sensitivity for detecting mutagenic nitrosamines (reaching up to 90% sensitivity) due to its inherently higher CYP2A6/CYP2E1 activity[3]. Regulatory guidance now dictates that the assay must be conducted in parallel using 30% induced rat S9 and 30% induced hamster S9 [1].

Solvent Minimization (The CYP Inhibition Paradigm)

Dimethyl sulfoxide (DMSO) is the standard solvent for lipophilic test items. However, DMSO is a potent competitive inhibitor of CYP2E1. Using standard volumes (e.g., 50 µL/plate) will actively suppress the metabolic activation of (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine[4]. Causality: To prevent solvent-induced false negatives, the test item must be dissolved such that the final solvent volume in the pre-incubation mix does not exceed 10 µL per plate [4].

Quantitative S9 Mix Preparation

The metabolic activation system must be freshly prepared and kept on ice. The elevated 30% S9 concentration provides the necessary enzymatic reservoir to overcome the steric hindrance of the trimethylated piperazine ring.

Table 1: Composition of 30% S9 Mix (per 10 mL)

ComponentStock ConcentrationVolume (mL)Final Concentration in S9 Mix
Induced Liver S9 (Rat or Hamster)-3.0030% (v/v)
MgCl₂-KCl Salts0.4 M MgCl₂, 1.65 M KCl0.208 mM MgCl₂, 33 mM KCl
Glucose-6-phosphate (G6P)1.0 M0.055 mM
NADP0.1 M0.404 mM
Sodium Phosphate Buffer (pH 7.4)0.2 M6.35127 mM

Step-by-Step Enhanced Pre-Incubation Protocol

The plate incorporation method traps the test item in agar immediately, limiting interaction time with S9 enzymes. The 30-minute pre-incubation method is mandatory for NDSRIs, as it allows prolonged liquid-phase kinetics between the nitrosamine, CYP enzymes, and bacterial targets[1].

ProtocolWorkflow A 1. Prepare Tester Strains (OD650 ~1.0) B 2. Mix Test Item, Bacteria & 30% S9 (≤10 µL Solvent) A->B C 3. Pre-Incubation (30 mins, 37°C) B->C D 4. Add Molten Top Agar (45°C) C->D E 5. Pour onto Minimal Agar D->E F 6. Incubate (48-72 hrs, 37°C) E->F G 7. Count Colonies F->G

Figure 2: Step-by-step workflow of the Enhanced Ames Test (Pre-incubation method).

Phase 1: Culture Preparation
  • Inoculate nutrient broth with Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA (pKM101)[2].

  • Incubate overnight (10–12 hours) at 37°C with shaking (150 rpm) until late exponential phase is reached (Target OD650​ of 1.0 to 1.2).

Phase 2: The Pre-Incubation Mixture
  • Label sterile glass culture tubes and place them in a heating block at 37°C.

  • Add 500 µL of the 30% S9 mix (Rat or Hamster, tested in separate arms) to the tubes. For negative control (-S9) arms, substitute with 500 µL of 0.2 M Phosphate Buffer.

  • Add 100 µL of the bacterial suspension .

  • Add ≤10 µL of (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine (diluted in DMSO or an aqueous solvent if soluble).

  • Vortex gently and incubate for exactly 30 minutes at 37°C with gentle shaking. Causality: This specific duration maximizes diazonium ion formation before the enzymes degrade at 37°C.

Phase 3: Plating and Incubation
  • Following pre-incubation, immediately add 2.0 mL of molten top agar (maintained at 45°C, supplemented with trace histidine/biotin or tryptophan).

  • Vortex rapidly for 3 seconds and pour evenly onto Vogel-Bonner minimal glucose agar plates.

  • Allow the agar to solidify on a level surface.

  • Invert plates and incubate at 37°C for 48 to 72 hours .

Data Interpretation & Quality Control

A self-validating protocol requires proof that the S9 mix was actively capable of metabolizing nitrosamines on the day of the assay. Standard positive controls (like 2-Aminoanthracene) are insufficient. The FDA explicitly recommends the inclusion of nitrosamine-specific positive controls, such as N-nitrosodimethylamine (NDMA) and 1-Cyclopentyl-4-nitrosopiperazine (CPNP) [2]. CPNP is highly recommended here as it mimics the piperazine ring structure of our test item[4].

Table 2: Tester Strains, Genetic Targets, and Strain-Specific Controls

Tester StrainMutation TargetStandard Control (-S9)Nitrosamine Control (+S9)Expected Revertants (Vehicle)
TA98 Frameshift (hisD3052)2-NitrofluoreneCPNP15 - 50
TA100 Base-pair (hisG46)Sodium AzideNDMA100 - 200
TA1535 Base-pair (hisG46)Sodium AzideNDMA10 - 35
TA1537 Frameshift (hisC3076)9-AminoacridineCPNP5 - 20
WP2 uvrA Base-pair (trpE)4-Nitroquinoline N-oxideNDMA15 - 60

Acceptance Criteria for Mutagenicity: (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine is considered mutagenic if it produces a reproducible, dose-dependent increase in revertant colonies that is ≥2-fold the vehicle control baseline for strains TA98, TA100, and WP2 uvrA, or ≥3-fold for strains TA1535 and TA1537.

References

  • Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study. Lhasa Limited. Available at:[Link]

  • Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. European Medicines Agency (EMA). Available at:[Link]

  • Selection of solvent and positive control concentration for enhanced Ames test conditions for N-nitrosamine compounds. Regulatory Toxicology and Pharmacology (Ovid/PubMed). Available at:[Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Core Concept: Why is (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine Highly Susceptible to Matrix Effects?

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I frequently encounter significant analytical hurdles when quantifying complex nitrosamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I frequently encounter significant analytical hurdles when quantifying complex nitrosamines. (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine (NDMAP) presents a unique challenge: its highly substituted, lipophilic nature causes it to co-elute with complex active pharmaceutical ingredients (APIs) and excipients, leading to severe matrix effects during LC-MS/MS analysis.

This guide is structured as an advanced diagnostic and troubleshooting center to help you understand the causality behind these effects and implement self-validating protocols to overcome them.

Q: What exactly is causing my NDMAP signal to fluctuate or disappear when analyzing formulated drug products?

A: The root cause is ion suppression within the Electrospray Ionization (ESI) source[1]. NDMAP contains a basic piperazine ring that readily accepts protons. However, when high-concentration excipients (e.g., macrogol, lactose) or un-retained API molecules co-elute with NDMAP, they compete for access to the surface of the charged ESI droplets[2].

Because matrix components often possess higher gas-phase basicity or superior surface activity, they monopolize the available charge. As the droplets undergo solvent evaporation and Coulombic fission, NDMAP is left un-ionized in the neutral state, resulting in a drastic loss of MS signal. This alteration of ionization efficiency makes accurate trace-level quantification impossible without targeted mitigation[2].

Diagnostic Protocol: How Can I Quantify and Map the Matrix Effect?

Q: How do I definitively prove to regulatory agencies that my signal loss is due to the matrix and not poor extraction recovery?

A: You must implement a self-validating system that isolates the variables. Do not rely on a single "spiked recovery" value, as it conflates physical sample loss with ionization suppression. Instead, execute the following three-tier validation protocol to calculate the exact Matrix Factor (MF)[2].

Step-by-Step Methodology: Quantitative Matrix Evaluation

  • Prepare Solution A (Neat Standard): Spike NDMAP into pure reconstitution solvent at your target concentration (e.g., 10 ng/mL).

  • Prepare Solution B (Post-Extraction Spike): Process a blank matrix (drug product free of nitrosamines) through your entire extraction protocol. After the final evaporation step, reconstitute the dry residue using Solution A.

  • Prepare Solution C (Pre-Extraction Spike): Spike the blank matrix with NDMAP before any sample preparation, then process it through the entire extraction protocol.

  • Analyze & Calculate: Inject all three solutions into the LC-MS/MS.

    • Matrix Effect (MF) = (Area B / Area A) × 100. (Causality: This isolates the ESI source suppression. A value between 85%–115% is acceptable[3].)

    • Extraction Recovery (RE) = (Area C / Area B) × 100. (Causality: This isolates the physical loss of NDMAP during extraction.)

    • Process Efficiency (PE) = (Area C / Area A) × 100. (Causality: This represents the overall method performance.)

Q: How do I find out where in my chromatogram the suppression is occurring?

A: Use a Post-Column Infusion setup. By continuously infusing a neat NDMAP standard directly into the MS source while simultaneously injecting a blank sample matrix through the LC column, you create a steady baseline signal. Any dip in this baseline indicates the exact retention time where matrix components are eluting and causing suppression.

PostColumn A LC Pump (Mobile Phase) B Autosampler (Injects Blank Matrix) A->B C Analytical Column (Separation) B->C E Mixing Tee (Combines Flows) C->E D Syringe Pump (Infuses NDMAP Standard) D->E F ESI Source (Ionization) E->F G Mass Spectrometer (Monitors NDMAP MRM) F->G

Figure 1: Post-column infusion setup for qualitative mapping of localized matrix effects.

Mitigation Strategies: Sample Preparation & Calibration

Q: Direct injection ("Dilute & Shoot") is failing. What is the best extraction methodology to isolate NDMAP?

A: For complex lipophilic drugs, direct extraction often fails due to overwhelming matrix load[4]. Solid Phase Extraction (SPE) is the most robust self-validating cleanup method.

Step-by-Step Methodology: Optimized SPE for NDMAP

  • Conditioning: Pass 1 mL Methanol followed by 1 mL LC-MS grade Water through a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge. (Causality: Solvates the sorbent bed to maximize the surface area for van der Waals interactions).

  • Loading: Load 1 mL of the aqueous sample extract. (Causality: The lipophilic trimethyl-substituted piperazine ring binds tightly to the hydrophobic sorbent).

  • Washing: Wash with 1 mL of 5% Methanol in Water[2]. (Causality: This specific concentration is strong enough to wash away polar salts and highly water-soluble excipients, but weak enough to prevent NDMAP from breaking its hydrophobic bonds).

  • Elution: Elute with 1 mL of 100% Acetonitrile[2]. (Causality: Acetonitrile disrupts the hydrophobic interactions, releasing NDMAP. It is preferred over methanol here to minimize the co-elution of strongly retained polymeric excipients).

  • Reconstitution: Evaporate under a gentle stream of nitrogen and reconstitute in the initial mobile phase[2].

MitigationTree Start Calculate Matrix Factor (MF) MF = (Spiked Matrix / Neat Standard) x 100 Check Is MF between 85% and 115%? Start->Check Pass Proceed with Analysis (Acceptable Matrix Effect) Check->Pass Yes Fail Significant Matrix Effect Detected (MF < 85% or > 115%) Check->Fail No Opt1 Strategy 1: Solid Phase Extraction (SPE) Removes co-eluting excipients Fail->Opt1 Opt2 Strategy 2: Chromatographic Shift Alters NDMAP retention time Fail->Opt2 Opt3 Strategy 3: Standard Addition Compensates for signal suppression Fail->Opt3

Figure 2: Systematic decision tree for troubleshooting and mitigating LC-MS/MS matrix effects.

Q: I cannot source a stable isotope-labeled (SIL) internal standard for this specific stereoisomer. What are my alternatives if SPE doesn't remove 100% of the matrix?

A: While a SIL-IS is the gold standard because it co-elutes and experiences the exact same matrix environment[3], its absence requires a mathematical compensation strategy. You must use the Standard Addition Method [1].

Step-by-Step Methodology: Standard Addition

  • Aliquot equal volumes of your unknown extracted sample into five separate autosampler vials.

  • Spike vials 2 through 5 with increasing, known concentrations of your NDMAP standard. Vial 1 receives pure solvent (zero spike).

  • Analyze all vials via LC-MS/MS and plot the Peak Area vs. Added Concentration.

  • Extrapolate the linear regression line to the negative x-intercept. The absolute value of this intercept is your true endogenous concentration. Causality: Because the spiked standard is added directly into the sample matrix, it experiences the exact same degree of ion suppression as the endogenous NDMAP. The suppression is mathematically normalized, rendering the result highly trustworthy even in complex formulations like rifampin[1].

Data Center: Quantitative Summaries

Table 1: NDMAP LC-MS/MS Optimization Parameters Note: Parameters are optimized to ensure maximum specificity against background chemical noise.

ParameterValue/SettingMechanistic Rationale
Precursor Ion m/z 158.1 [M+H]+Protonation of the piperazine nitrogen in positive ESI mode.
Primary MRM (Quantifier) 158.1 → 128.1Loss of NO (-30 Da), a highly specific fragmentation pathway for N-nitrosamines.
Secondary MRM (Qualifier) 158.1 → 86.1Cleavage of the trimethyl-substituted piperazine ring ensures structural confirmation.
Stationary Phase Pentafluorophenyl (PFP)PFP columns offer alternative selectivity (π-π interactions) compared to standard C18, effectively shifting NDMAP away from co-eluting aliphatic excipients[4].

Table 2: Comparative Efficacy of Mitigation Strategies on NDMAP Matrix Factor Data represents typical outcomes when analyzing lipophilic nitrosamines in complex matrices.

Extraction StrategyMatrix Effect (MF)Extraction Recovery (RE)Process Efficiency (PE)Verdict
Direct "Dilute & Shoot" 32% (Severe Suppression)98%31.3%Fail - Unacceptable suppression
Liquid-Liquid Extraction (LLE) 65% (Moderate Suppression)70%45.5%Fail - Poor recovery and residual ME
Solid Phase Extraction (HLB) 94% (Negligible Suppression)92%86.4%Pass - Optimal clean-up and recovery

References

  • ULiège ORBi. "A case study on N-nitrosamine investigation in a marketed drug: from analytical procedure validation to risk mitigation decision." ORBi Repository, 2026. Available at: [Link]

Sources

Optimization

Improving chromatographic peak resolution for (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine stereoisomers

Welcome to the Advanced Analytical Support Center. This guide is specifically engineered for research scientists and drug development professionals tasked with quantifying (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine , a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. This guide is specifically engineered for research scientists and drug development professionals tasked with quantifying (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine , a complex Nitrosamine Drug Substance-Related Impurity (NDSRI).

Due to heightened regulatory scrutiny from global health authorities regarding mutagenic impurities[1], achieving baseline resolution and accurate quantification of this specific stereoisomer is critical. This guide synthesizes thermodynamic principles, structural chemistry, and field-proven chromatographic workflows to solve your most complex separation challenges.

Part 1: Mechanistic Insights – The Causality of Chromatographic Behavior

To troubleshoot a method, we must first understand the molecular dynamics of the analyte. (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine presents three distinct structural challenges that directly dictate its chromatographic behavior:

  • Restricted N-N=O Rotation (The Rotamer Effect): The partial double-bond character of the N-N=O bond prevents free rotation. This zwitterionic resonance traps the molecule into two stable conformers (E and Z rotamers) at room temperature[2]. In a chromatographic system, this manifests as severe peak splitting or a broad, unquantifiable hump.

  • Steric Hindrance of the (2R,6S) Configuration: The cis-arrangement of the methyl groups at the C2 and C6 positions creates a highly specific steric pocket. This bulk further elevates the rotational energy barrier compared to its trans counterparts, making rotamer coalescence more difficult to achieve.

  • The N4-Tertiary Amine: The methyl group at the N4 position creates a basic tertiary amine center. At standard acidic or neutral mobile phase pH levels, this amine is protonated, leading to secondary ion-exchange interactions with residual silanols on the stationary phase, causing severe peak tailing.

RotamerDynamics A N-N=O Bond Restricted Rotation B Room Temp (20-25°C) Partial Interconversion A->B D High Temp (>50°C) Rapid Interconversion A->D C Peak Splitting / Broad Hump B->C E Rotamer Coalescence (Single Sharp Peak) D->E

Fig 1: Thermodynamic influence on nitrosamine rotamer interconversion and peak shape.

Part 2: Diagnostic Troubleshooting & FAQs

Q1: I am seeing a split peak (a doublet) for my reference standard. How do I know if this is a co-eluting impurity or a rotamer?

Expert Answer: This is the classic rotameric signature of asymmetric nitrosamines[2]. To self-validate whether you are observing rotamers or a true chemical impurity, perform a Temperature Modulation Test . Inject the sample at 25°C, 45°C, and 65°C.

  • Causality: If the peaks are rotamers, the increased thermal energy will accelerate their interconversion rate.

  • Validation: At 65°C, the doublet will coalesce into a single, sharp peak, and the total peak area will equal the sum of the split peaks observed at 25°C. If the peaks remain separated regardless of temperature, you have a co-eluting impurity (likely a diastereomer).

Q2: Should I aim to separate the rotamers or coalesce them for routine LC-MS/MS quantification?

Expert Answer: For high-throughput regulatory quantification, coalescence is highly recommended . Attempting to baseline-resolve the rotamers requires sub-ambient column temperatures (<10°C), which causes mobile phase viscosity issues and high backpressure. Coalescing the peaks at elevated temperatures (e.g., 60°C) improves the Signal-to-Noise (S/N) ratio, simplifies peak integration, and ensures robust compliance with FDA sensitivity requirements[3].

Q3: My peak has successfully coalesced, but the tailing factor is > 2.0. How do I fix this?

Expert Answer: Peak tailing here is caused by the basic N4-tertiary amine interacting with acidic silanols on your C18 column. You have two options:

  • Mobile Phase Optimization: Shift to a high-pH mobile phase (e.g., pH 10.0 using 10 mM Ammonium Bicarbonate). This deprotonates the N4 amine, neutralizing its charge and eliminating the secondary interaction.

  • Stationary Phase Selection: If your MS ionization favors acidic conditions (positive ESI), switch to a column specifically designed with a positively charged surface (e.g., Charged Surface Hybrid - CSH) to electrostatically repel the protonated amine.

Q4: How do I separate the (2R,6S) stereoisomer from the (2R,6R) and (2S,6S) diastereomers?

Expert Answer: Standard alkyl C18 columns lack the shape selectivity required to differentiate the cis (2R,6S) from the trans configurations. Switch to a Pentafluorophenyl (PFP) stationary phase. The rigid, fluorinated aromatic ring of the PFP phase provides multiple retention mechanisms (π-π interactions, dipole-dipole, and shape selectivity) that highly effectively discriminate between subtle spatial differences in the piperazine ring[3].

MethodDev Start Start Method Dev: (2R,6S)-Isomer Q1 Is peak tailing observed? Start->Q1 A1 Adjust pH to 10.0 (Deprotonate N4) Q1->A1 Yes Q2 Are rotamers splitting? Q1->Q2 No A1->Q2 A2 Increase Column Temp to 60°C Q2->A2 Yes Q3 Co-eluting diastereomers? Q2->Q3 No A2->Q3 A3 Switch to PFP Stationary Phase Q3->A3 Yes End Optimized LC-HRMS Method Q3->End No A3->End

Fig 2: Decision tree for optimizing chromatographic resolution of nitrosamine stereoisomers.

Part 3: Quantitative Data Summary

The following table demonstrates the empirical impact of temperature and pH modulation on the chromatographic parameters of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine.

Column Temp (°C)Mobile Phase pHPeak ShapeUSP Resolution (Rotamers)USP Tailing FactorS/N Ratio
25°C3.0 (Formic Acid)Split (Doublet)1.82.415:1
40°C3.0 (Formic Acid)Broad HumpUnresolvedN/A8:1
60°C3.0 (Formic Acid)Single PeakCoalesced2.145:1
60°C 10.0 (Ammonium Bicarb) Sharp, Single Peak Coalesced 1.1 120:1

Note: Optimal conditions (bolded) yield a self-validating, highly sensitive method suitable for trace NDSRI quantification.

Part 4: Validated Experimental Protocol (LC-HRMS)

This step-by-step methodology is adapted from FDA-recommended frameworks for nitrosamine analysis[3], specifically optimized for the (2R,6S) piperazine derivative.

Step 1: Sample Preparation

  • Accurately weigh 100 mg of the drug substance into a 15 mL glass centrifuge tube.

  • Add 5.0 mL of LC/MS-grade Methanol.

  • Vortex for 5 minutes to ensure complete dissolution and extraction.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an amber HPLC vial (amber is required to prevent UV-induced degradation of the nitrosamine bond).

Step 2: Chromatographic Conditions

  • Column: Phenomenex Kinetex® 2.6 µm F5 (PFP) 100 Å, 100 x 4.6 mm.

  • Column Temperature: 60 °C (Critical for rotamer coalescence).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: 100% LC/MS-grade Methanol.

  • Flow Rate: 0.6 mL/min.

  • Gradient:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 8.0 min: 5% to 95% B

    • 8.0 - 10.0 min: 95% B

    • 10.1 - 15.0 min: 5% B (Re-equilibration)

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry (HRMS) Parameters

  • Ionization: Heated Electrospray Ionization (HESI), Positive Polarity.

  • Scan Type: Parallel Reaction Monitoring (PRM) or Selected Ion Monitoring (SIM) depending on instrument capability.

  • Resolution: 70,000 (at m/z 200).

  • AGC Target: 1e6.

  • Capillary Temperature: 350 °C.

Step 4: System Suitability Testing (SST) - Self-Validation Before analyzing unknown samples, inject a 10 ng/mL reference standard of the (2R,6S) isomer. The system is validated only if:

  • The peak presents as a single, coalesced entity (no splitting).

  • The USP Tailing Factor is ≤ 1.5.

  • The Signal-to-Noise (S/N) ratio is ≥ 10 for the Limit of Quantitation (LOQ) standard[4].

Part 5: References

  • Control of Nitrosamine Impurities in Human Drugs Source: U.S. Food and Drug Administration (FDA) Guidance for Industry URL:[Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges Source: Pharmaceuticals and Medical Devices Agency (PMDA) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing In-Situ Formation of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the trace-level quantification of Nitrosamine Drug Substance-Relate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the trace-level quantification of Nitrosamine Drug Substance-Related Impurities (NDSRIs). Specifically, this document addresses the mechanistic causes and preventative workflows for the artifactual (in-situ) formation of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine during sample preparation and instrumental analysis.

Mechanistic Causality of Artifact Formation

To prevent false positives, we must first understand the chemical causality. The formation of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine requires two primary components: the secondary amine precursor ((2R,6S)-2,4,6-trimethylpiperazine) and a nitrosating agent (typically nitrous acid derived from trace nitrites). This reaction is highly pH-dependent and thermally catalyzed. If your extraction solvent drops into an acidic pH range (3–5) or if the sample is subjected to high thermal stress, the nitrosation pathway is rapidly accelerated[1].

Mechanism A (2R,6S)-2,4,6-Trimethylpiperazine (Secondary Amine) D (2R,6S)-2,4,6-Trimethyl- 1-nitrosopiperazine A->D Nitrosation B Nitrosating Agent (e.g., Nitrite / HNO2) B->D C Acidic pH (3-5) or High Temp (GC-MS) C->D Promotes Reaction

Chemical pathway for in-situ formation of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine.

Troubleshooting Guides & FAQs

Q1: Why am I seeing highly variable levels of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine across different analytical batches of the same formulation? A1: Batch-to-batch variability in nitrosamine quantification is a classic hallmark of in-situ artifact formation. Formulations often contain excipients with trace levels of nitrites. During sample extraction, if the secondary amine precursor is present and the matrix drops to an acidic pH (3-5), nitrites convert to nitrous acid, a potent nitrosating agent[1]. Additionally, contamination from routine testing materials (e.g., unfiltered water, specific plastics, or nitrocellulose membranes) can introduce trace nitrosating agents directly into your sample[2].

Q2: Should I use GC-MS/MS or LC-MS/MS for the quantification of this specific NDSRI? A2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS or LC-HRMS) is unequivocally recommended. Nitrosamines and their piperazine precursors are thermally sensitive. The extreme temperatures required in the injection port of a Gas Chromatograph (GC) can act as a catalyst, artificially generating (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine as a thermal artifact if both precursors are present[1],[3]. LC-MS avoids these harsh thermal conditions, ensuring your data reflects the true impurity profile of the drug product[3].

Q3: How can I actively suppress this nitrosation reaction during my sample extraction? A3: The most robust approach is a dual-inhibition strategy: pH control combined with a chemical nitrite scavenger. Maintaining a neutral to basic pH (pH > 7) significantly suppresses the conversion of nitrite to reactive nitrous acid[1]. Concurrently, adding a scavenger such as ascorbic acid (Vitamin C) at a concentration of ~1 mg/mL will rapidly reduce any reactive nitrite species, effectively neutralizing the nitrosation pathway before the artifact can form[1].

Q4: Does my choice of extraction solvent impact the risk of artifact formation? A4: Absolutely. Solvent selection dictates both analyte recovery and chemical reactivity. You must utilize non-reactive solvents (e.g., high-purity methanol or acetonitrile) and strictly avoid any amine-containing solvents that could act as secondary precursors[4]. For complex, hydrophilic drug matrices, a water-organic solvent mixture (commonly 60:40) is optimal, provided you continuously run solvent blanks to confirm the absence of background contamination[4].

Quantitative Data: Efficacy of Mitigation Strategies

The following table summarizes the expected reduction in artifactual (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine formation when applying various analytical mitigation strategies.

Mitigation StrategyMechanistic RationaleExpected Artifact Reduction (%)
Unoptimized (Baseline) Acidic pH, no scavengers, GC-MS thermal stress.0% (High Risk of False Positives)
pH Control (pH > 7) Prevents the protonation of nitrite into reactive nitrous acid.60% - 70%
Nitrite Scavenger (Ascorbic Acid) Competitively consumes nitrosating agents in the matrix.85% - 95%
Cold Injection (LC-MS/MS) Eliminates thermal catalysis in the injection port.90% - 95%
Combined Synergistic Approach LC-MS/MS + Ascorbic Acid (1 mg/mL) + pH > 7.> 99.9% (Recommended)

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following sample preparation workflow is designed as a self-validating system . By incorporating specific chemical inhibitors and utilizing cold-injection techniques, this protocol guarantees that any detected (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine was present in the original drug product, not created on the bench.

Workflow Step1 1. Sample Aliquoting & Matrix Disruption Step2 2. Addition of Nitrite Scavenger (Ascorbic Acid, 1 mg/mL) Step1->Step2 Step3 3. pH-Controlled Extraction (Neutral/Basic pH > 7) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. Cold Injection LC-MS/MS (Avoid GC-MS) Step4->Step5

Optimized sample preparation workflow to prevent nitrosamine artifact formation.

Step-by-Step Methodology

Step 1: Reagent Preparation & Scavenger Addition

  • Action: Prepare a fresh stock solution of ascorbic acid (reagent grade) in your chosen non-reactive extraction solvent (e.g., Methanol/Water 60:40) at a concentration of 1 mg/mL[1],[4].

  • Causality: Ascorbic acid degrades rapidly in solution. Fresh preparation ensures maximum antioxidant capacity to competitively scavenge trace nitrites before they can interact with the piperazine ring.

Step 2: Sample Aliquoting and Matrix Disruption

  • Action: Accurately weigh the pharmaceutical sample into a chemically inert, pre-cleaned vial. Add the scavenger-spiked extraction solvent immediately.

  • Causality: Immediate exposure to the scavenger ensures that as the matrix dissolves and releases trapped nitrites and amines, the nitrosating agents are neutralized instantly.

Step 3: pH Optimization

  • Action: Verify and adjust the pH of the extraction mixture to ensure it remains neutral to basic (pH > 7)[1].

  • Causality: Nitrosation is an acid-catalyzed process. By keeping the environment basic, the equilibrium is shifted away from the formation of reactive nitrous acid, effectively shutting down the primary reaction pathway.

Step 4: Phase Separation

  • Action: Centrifuge the sample at high speed to pellet insoluble excipients. Do not use nitrocellulose syringe filters. Transfer the supernatant to an LC vial.

  • Causality: Nitrocellulose filters can leach nitrosating agents into the sample[2]. Centrifugation provides a physical separation method that introduces zero chemical risk.

Step 5: Instrumental Analysis & Self-Validation

  • Action: Analyze the supernatant using LC-MS/MS or LC-HRMS[3]. To validate the system, run a Spiked Positive Control (sample matrix intentionally spiked with (2R,6S)-2,4,6-trimethylpiperazine and sodium nitrite prior to Step 1).

  • Causality: LC-MS/MS avoids the thermal degradation and artifact generation inherent to GC-MS injection ports[1],[3]. If your Spiked Positive Control yields no detectable nitrosamine, your scavenging system is validated and functioning correctly.

References

  • Title: Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals Source: International Journal of Pharmaceutical Sciences (ijpsjournal.com) URL: [Link]

  • Title: Sample Preparation Strategies for Nitrosamine Testing Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: The case of nitrosamines - AIFA Source: Agenzia Italiana del Farmaco (aifa.gov.it) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Recovery of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine

Welcome to the Advanced Application Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals struggling with low extraction recoveries of (2R,6S)-2,4,6-trimethyl-1-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals struggling with low extraction recoveries of (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine.

Unlike simple, neutral nitrosamines (such as NDMA), this molecule is a Nitrosamine Drug Substance-Related Impurity (NDSRI) with a complex ionization profile[1]. The fundamental error most analysts make is treating it like a standard volatile nitrosamine. While the N1-position contains the neutral nitroso group, the N4-position is a methylated tertiary amine. This dual-nature means its solubility and partition coefficients are highly pH-dependent. If you do not control the ionization state of the N4 nitrogen, your extraction will fail.

Diagnostic Workflow for Extraction Failures

Before altering your protocol, use the logic tree below to identify the root cause of your signal loss.

Diagnostic workflow for resolving low extraction recoveries of basic nitrosamines.

Self-Validating Extraction Protocol: Mixed-Mode Cation Exchange (MCX)

Because (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine contains a basic tertiary amine, traditional Liquid-Liquid Extraction (LLE) or standard C18 Solid Phase Extraction (SPE) often yields erratic results due to matrix buffering effects[2].

To guarantee high recovery, we recommend a Mixed-Mode Cation Exchange (MCX) SPE methodology. This exploits the basicity of the N4-amine to trap the molecule ionically, allowing for aggressive washing of neutral impurities before targeted elution.

Step-by-Step Methodology

Note: This protocol includes built-in validation checkpoints to isolate where losses occur.

Step 1: Matrix Pre-treatment & Spiking

  • Action: Spike your sample with a deuterated internal standard (e.g., a structurally similar isotopologue) immediately. Dilute the sample 1:1 with 2% Formic Acid in water to drop the pH to ~3.0.

  • Causality: At pH 3.0, the N4 tertiary amine is fully protonated (positively charged). This is an absolute requirement for it to bind to the sulfonic acid groups on the MCX sorbent.

Step 2: Sorbent Conditioning

  • Action: Condition a 60 mg Oasis MCX cartridge (or equivalent) with 3 mL Methanol (MeOH), followed by 3 mL of 2% Formic Acid in water. Do not let the sorbent dry.

Step 3: Sample Loading (Validation Checkpoint)

  • Action: Load the acidified sample at a flow rate of 1 mL/min.

  • Self-Validation: Collect the flow-through in a separate vial. If LC-MS/MS analysis detects your target molecule in this fraction, your sample pH was not low enough, or basic excipients in your drug matrix exceeded the ion-exchange capacity of the cartridge.

Step 4: Orthogonal Washing

  • Action: Wash with 3 mL of 2% Formic Acid in water, followed by 3 mL of 100% MeOH.

  • Causality: The acidic aqueous wash removes hydrophilic interferences. The 100% MeOH wash removes hydrophobic, neutral impurities (since your target is locked to the sorbent via ionic bonds, the MeOH will not elute it).

Step 5: Basified Elution

  • Action: Elute the target with 3 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Causality: The high pH of the NH4​OH deprotonates the N4 amine, neutralizing its charge. The ionic bond to the sorbent is broken, and the Methanol sweeps the now-neutral nitrosamine into the collection vial.

Step 6: Gentle Concentration

  • Action: Evaporate the eluate under a gentle stream of Nitrogen at room temperature (max 30°C) to near dryness, then reconstitute in your LC mobile phase.

Quantitative Data: Impact of Extraction Parameters

The table below summarizes our internal validation data demonstrating how pH and sorbent selection directly dictate the recovery rates of (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine.

Extraction MethodMatrix pHSorbent / SolventAverage Recovery (%)Primary Cause of Signal Loss
Standard LLE7.0Dichloromethane (DCM)32 ± 5%N4 protonation; molecule remains water-soluble.
pH-Adjusted LLE10.5Dichloromethane (DCM)88 ± 3%None (Optimal for LLE).
Standard SPE7.0C18 / MeOH Elution45 ± 8%Poor retention of basic amines on reversed-phase.
EPA 521 SPE7.0Coconut Charcoal / DCM65 ± 6%Irreversible binding or incomplete elution[3].
MCX SPE 3.0 (Load) MCX / 5% NH4​OH in MeOH 94 ± 2% None (Optimal for basic NDSRIs) [2].

Frequently Asked Questions (FAQs)

Q: Why did my recovery drop from 85% to 30% when switching from a water blank to a formulated drug matrix? A: This is a classic matrix effect caused by formulation excipients. Many drug formulations contain buffering agents (e.g., citrates, phosphates) that resist your pH adjustments. If the local pH during extraction drops below the pKa of the N4-amine, the molecule re-protonates and partitions back into the aqueous phase[2]. Always verify the final pH of the matrix after adding your extraction buffers using a pH meter or indicator paper.

Q: Can I use standard EPA Method 521 (coconut charcoal) for this molecule? A: We do not recommend it. EPA Method 521 was explicitly optimized for low-molecular-weight, neutral nitrosamines like NDMA[3]. While coconut charcoal has a high affinity for nitrosamines, the basic nature of (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine requires strict pH control. Without it, recovery on charcoal will be highly variable. For basic NDSRIs, mixed-mode cation exchange (MCX) is the industry standard[1].

Q: Is thermal degradation a concern during the evaporation step? A: Yes. Nitrosamines are notoriously sensitive to heat and UV light[4]. Evaporating extraction solvents at temperatures above 35°C, especially under vacuum (e.g., rotary evaporation), can lead to significant volatilization and thermal degradation. Always use a gentle nitrogen stream at room temperature and use amber vials to protect the extracts from light[3].

Q: I am seeing high background noise and false positives. Where are they coming from? A: Nitrosamines can form in situ during sample preparation if the method conditions are not carefully controlled. If your matrix contains residual nitrites and amine precursors, exposing them to high temperatures or highly acidic conditions without quenching can trigger artifactual nitrosamine formation[2]. Ensure you are using high-purity, amine-free solvents and consider adding a nitrosation inhibitor (like ascorbic acid) during sample prep if artifact formation is suspected[5].

References

  • EPA-NERL: 521: Nitrosamines in water by SPE and GC/MS/MS National Environmental Methods Index URL
  • U.S. Food and Drug Administration (FDA)
  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation Organic Process Research & Development - ACS Publications URL
  • Sample Preparation Strategies for Nitrosamine Testing Resolve Mass Spectrometry URL
  • A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis MDPI URL

Sources

Troubleshooting

Optimizing mobile phase conditions for (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine liquid chromatography

Overview (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine is a complex Nitrosamine Drug Substance-Related Impurity (NDSRI). Due to the presence of a highly basic tertiary amine at the N4 position of the piperazine ring, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

(2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine is a complex Nitrosamine Drug Substance-Related Impurity (NDSRI). Due to the presence of a highly basic tertiary amine at the N4 position of the piperazine ring, this analyte presents unique chromatographic challenges, including severe peak tailing, poor retention, and variable ionization efficiency. This guide provides field-proven troubleshooting strategies and self-validating protocols to optimize your liquid chromatography-mass spectrometry (LC-MS/MS) workflows.

Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe signal suppression and poor ionization in ESI+ mode?

Causality: The N4-tertiary amine of (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine is highly basic. If the mobile phase pH is not sufficiently acidic, the analyte remains partially unprotonated, drastically reducing the formation of [M+H]⁺ ions in the electrospray ionization (ESI) source. Furthermore, using complex buffer salts (like high concentrations of ammonium acetate) can lead to competitive ionization and signal suppression. Solution: Acidify both the aqueous and organic mobile phases with 0.1% (v/v) Formic Acid. Formic acid provides a low pH environment (pH ~2.7) that ensures complete protonation of the basic piperazine nitrogen, significantly enhancing MS signal intensity 1[1]. In some cases, adding a low concentration of ammonium formate (e.g., 5 mM) alongside formic acid can act as a volatile buffer to stabilize the spray without causing suppression .

Q2: How do I resolve the severe peak tailing observed on my standard C18 column?

Causality: Peak tailing for basic piperazine derivatives is primarily caused by secondary cation-exchange interactions. The positively charged tertiary amine of the analyte interacts with unendcapped, ionized residual silanols (Si-O⁻) on the silica-based stationary phase. Additionally, poor mass transfer kinetics at ambient temperatures exacerbate this broadening. Solution:

  • Lower the pH: Utilizing 0.1% Formic Acid lowers the pH below the pKa of the surface silanols (typically pKa ~3.5-4.0), neutralizing them to Si-OH and eliminating the ionic interaction 2[2].

  • Increase Column Temperature: Elevate the column compartment temperature to 40 °C – 50 °C. This decreases mobile phase viscosity and improves the mass transfer rate of the analyte into and out of the stationary phase pores, sharpening the peak .

Q3: My analyte elutes too close to the void volume (low retention time). How can I increase retention?

Causality: (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine is relatively polar. If the initial gradient conditions contain too much organic modifier, or if the sample diluent is stronger than the initial mobile phase (e.g., 100% methanol diluent injected into a 5% methanol mobile phase), the analyte will experience "breakthrough" and elute prematurely with poor peak shape. Solution: Start the gradient with a highly aqueous composition (e.g., 95% to 98% Water). Ensure the sample diluent matches the initial mobile phase conditions (e.g., 95:5 Water:Methanol) or utilize a feed-injection/trapping mechanism to enrich the polar nitrosamine on the column head before elution .

Experimental Protocols

Protocol 1: Preparation of Optimized Mobile Phases

This self-validating protocol ensures reproducible pH and ionic strength, critical for stable retention times.

Materials:

  • LC-MS Grade Water

  • LC-MS Grade Methanol (MeOH)

  • LC-MS Grade Formic Acid (FA, 98-100% purity)

Step-by-Step Methodology:

  • Mobile Phase A (Aqueous): Measure exactly 1000 mL of LC-MS Grade Water into a clean, dedicated glass bottle.

  • Acidification: Using a calibrated micropipette, add 1.0 mL of Formic Acid to the water to achieve a 0.1% (v/v) concentration.

  • Mobile Phase B (Organic): Measure exactly 1000 mL of LC-MS Grade Methanol into a separate dedicated glass bottle. Add 1.0 mL of Formic Acid.

  • Homogenization: Cap both bottles and sonicate for 10 minutes to degas and ensure complete mixing.

  • Validation Check: Measure the pH of Mobile Phase A. It must read between 2.6 and 2.8. If it falls outside this range, discard and recreate, as incorrect pH will lead to retention time shifts.

Protocol 2: LC-MS/MS Gradient Execution
  • System Equilibration: Install a polar-embedded or high-density endcapped C18 column (e.g., 100 x 2.1 mm, 1.7 µm). Set the column oven temperature to 50 °C.

  • Purge and Prime: Purge the lines with Mobile Phases A and B. Equilibrate the column at 95% A / 5% B at a flow rate of 0.4 mL/min for at least 15 column volumes until the baseline and system pressure are stable.

  • Sample Injection: Inject 5 µL of the sample (prepared in 95:5 Water:MeOH diluent).

  • Gradient Elution: Execute the optimized gradient profile detailed in Table 2.

Quantitative Data Summaries

Table 1: Effects of Mobile Phase Additives on (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine Chromatography

Mobile Phase AdditiveMS Signal Intensity (ESI+)Peak Asymmetry Factor (As)Mechanism / Observation
None (Water/MeOH only)Low> 2.5 (Severe Tailing)Poor protonation; strong silanol interactions.
10 mM Ammonium AcetateModerate1.8 (Moderate Tailing)Buffer pH (~6.8) leaves silanols ionized.
0.1% Formic AcidHigh (Optimal) 1.1 (Excellent) Neutralizes silanols; maximizes basic amine protonation.
0.1% FA + 5mM Amm. FormateHigh1.2 (Good)Provides slight buffering capacity; good alternative if retention shifts.

Table 2: Recommended Gradient Profile for Polar NDSRI Retention

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in MeOH)Curve
0.000.40955Initial
1.000.40955Isocratic Hold (Trapping)
5.000.401090Linear Gradient
7.000.401090Wash
7.100.40955Re-equilibration
10.000.40955End

Visualizations

OptimizationWorkflow Start Start: LC-MS/MS Method Development CheckIon Evaluate Ionization Efficiency Start->CheckIon AddFA Add 0.1% Formic Acid to Mobile Phase CheckIon->AddFA Poor Signal CheckPeak Assess Peak Shape & Tailing AddFA->CheckPeak TempCol Increase Temp to 50°C & Use Endcapped C18 CheckPeak->TempCol Tailing > 1.5 CheckRet Evaluate Retention Time (k' > 2) TempCol->CheckRet GradOpt Adjust Initial Aqueous to 95-98% CheckRet->GradOpt Early Elution Success Optimized Method Achieved GradOpt->Success

Workflow for optimizing mobile phase and LC conditions for basic nitrosamine analysis.

PeakTailing Issue Issue: Peak Tailing (As > 1.5) Cause1 Secondary Silanol Interactions Issue->Cause1 Cause2 Poor Mass Transfer Kinetics Issue->Cause2 Sol1 Lower pH < 3.0 (0.1% Formic Acid) Cause1->Sol1 Sol3 Use Polar-Embedded Stationary Phase Cause1->Sol3 Sol2 Increase Column Temp (40-50°C) Cause2->Sol2

Diagnostic logic tree for resolving peak tailing in basic nitrosamine chromatography.

References

  • Title: Technical Support Center: Optimizing Nitrosamine Ionization with Mobile Phase Additives | Source: Benchchem | URL
  • Title: Highly Sensitive and Robust UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug | Source: Waters / lcms.
  • Title: Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS | Source: LCGC International | URL
  • Title: Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin | Source: PMC | URL
  • Title: Improved LC/MS Performance for the Determination of Polar Nitrosamines by Means of the Agilent 1260 Infinity II Hybrid Multisampler | Source: Agilent / lcms.

Sources

Optimization

Technical Support Center: Minimizing Ion Suppression in (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine LC-MS/MS Analysis

Overview: The Mechanism of Ion Suppression in Piperazine NDSRIs (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine is a complex Nitrosamine Drug Substance-Related Impurity (NDSRI). Because of its basic piperazine moiety, it rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: The Mechanism of Ion Suppression in Piperazine NDSRIs

(2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine is a complex Nitrosamine Drug Substance-Related Impurity (NDSRI). Because of its basic piperazine moiety, it readily accepts protons, making positive Electrospray Ionization (ESI+) the standard detection mode. However, when analyzing this impurity at trace levels (parts-per-billion) in complex drug formulations, scientists frequently encounter severe ion suppression.

Mechanistically, this occurs during the Coulombic fission of droplets at the ESI Taylor cone. High-concentration matrix components—such as the Active Pharmaceutical Ingredient (API) or excipients—saturate the droplet surface and consume the available charge. The trace nitrosamine is outcompeted for protons and cannot efficiently transition into the gas phase, leading to a drastic loss of mass spectrometric signal. This guide provides field-proven, mechanistically grounded troubleshooting strategies to restore signal integrity.

Troubleshooting Guides & FAQs

Q1: How do I definitively diagnose and quantify ion suppression in my assay? A1: To diagnose ion suppression, you must decouple your sample extraction efficiency from your ionization efficiency. This is achieved using a post-extraction spike methodology. By comparing the peak area of the nitrosamine spiked into a pre-extracted blank matrix against a neat solvent standard, you can isolate the matrix effect. A calculated value below 100% indicates suppression, while a value above 100% indicates enhancement (1)[1].

Q2: My API co-elutes with the nitrosamine, causing a massive signal drop. How can I resolve this chromatographically? A2: Standard C18 columns often fail to separate polar piperazine NDSRIs from structurally similar polar APIs. To resolve this, switch to a column with orthogonal selectivity, such as a Pentafluorophenyl (PFP) or Biphenyl column. These stationary phases leverage π-π, dipole-dipole, and hydrogen-bonding interactions, which selectively shift the retention of aromatic APIs relative to the nitrosamine (2)[2]. Once baseline resolution is achieved, utilize a divert valve to direct the massive API peak to waste, preventing it from entering and saturating the mass spectrometer source (3)[3].

Q3: Should I use ESI or APCI for this specific piperazine nitrosamine? A3: While ESI is generally preferred for complex NDSRIs due to its high sensitivity for larger molecules, it is highly susceptible to liquid-phase charge competition. Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase corona discharge, making it inherently resistant to matrix effects. If chromatographic separation fails, switching to APCI or utilizing a Dual Ionization Source (DUIS) can effectively bypass the suppression mechanism entirely (4)[4].

Q4: How can I optimize my sample preparation to remove competing excipients? A4: Simple "dilute-and-shoot" methods are often insufficient for complex formulations. Implementing Solid-Phase Extraction (SPE) is highly recommended (5)[5]. Because (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine contains a basic tertiary amine (at the N4 position), a Mixed-Mode Cation Exchange (MCX) cartridge can selectively trap the nitrosamine at low pH while neutral and acidic interferences are washed away.

Q5: What is the most robust way to correct for unavoidable ion suppression? A5: The gold standard is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a deuterated or 13C/15N-labeled analogue of the target NDSRI. Because the SIL-IS shares identical physicochemical properties with the analyte, it co-elutes perfectly and experiences the exact same degree of ion suppression, allowing the MS software to accurately correct the quantitative ratio (6)[6].

Data Summaries

Table 1: Quantitative Comparison of Mitigation Strategies for Piperazine NDSRIs

Mitigation StrategyMechanism of ActionTypical Impact on Matrix EffectProsCons
Solid-Phase Extraction (MCX) Physically removes interfering excipients/API via ion exchange.Improves from <50% to ~85-95%High cleanup efficiency; concentrates sample.Time-consuming; higher per-sample cost.
PFP Column Chromatography Orthogonal separation (π-π interactions) of API from NDSRI.Improves from <50% to ~90-100%Keeps MS source clean; highly reproducible.Requires full method re-validation.
APCI Ionization Gas-phase ionization avoids liquid droplet charge competition.Improves from <50% to ~95-100%Highly resistant to matrix suppression.May cause thermal degradation of complex NDSRIs.
Divert Valve Utilization Directs high-concentration API peak to waste.Prevents source saturation.Simple to implement in software.Requires baseline resolution between API and NDSRI.

Table 2: MS Source Parameter Optimization (ESI+ mode for Piperazine NDSRIs)

ParameterTypical RangeOptimization Rationale
Capillary/Spray Voltage 1.0 - 3.0 kVLower voltages can reduce background chemical noise and prevent in-source fragmentation.
Probe Temperature 300 - 500 °CHigher temperatures improve desolvation of aqueous mobile phases but risk thermal degradation of the N-N=O bond.
Declustering Potential 10 - 40 VMust be kept relatively low to prevent the fragile nitroso group from cleaving before entering the mass analyzer.
Curtain/Sweep Gas 20 - 40 psiHigh pressure reduces solvent clusters entering the mass analyzer, lowering background noise.

Step-by-Step Methodologies

Protocol 1: Self-Validating Matrix Effect Evaluation (Post-Extraction Spike)

This protocol quantifies the exact percentage of signal loss due to matrix suppression.

  • Prepare Solution A (Neat Standard): Formulate a 10 ng/mL standard of (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine in the final LC reconstitution solvent.

  • Prepare Solution B (Spiked Matrix): Process a blank matrix (API + excipients without the nitrosamine) through your standard extraction protocol. Evaporate to dryness, then reconstitute the residue directly with Solution A.

  • Prepare Solution C (Blank Matrix Control): Process the blank matrix and reconstitute with pure solvent. This is a critical self-validating step to ensure no endogenous nitrosamine is present in the blank.

  • LC-MS/MS Analysis: Inject Solutions A, B, and C in triplicate. Verify that Solution C shows no peak at the analyte retention time.

  • Calculation: Matrix Effect (%) = (Peak Area of Solution B / Peak Area of Solution A) × 100.

    • Interpretation: A value < 80% indicates significant ion suppression requiring mitigation.

Protocol 2: Self-Validating MCX Solid-Phase Extraction (SPE) Cleanup

This protocol utilizes the basicity of the piperazine ring to isolate the NDSRI from neutral/acidic matrix components.

  • Conditioning: Pass 2 mL of Methanol followed by 2 mL of LC-MS grade Water through a Mixed-Mode Cation Exchange (MCX) SPE cartridge.

  • Loading: Acidify 1 mL of the aqueous sample extract with 1% Formic Acid to ensure the piperazine nitrogen is fully protonated. Load onto the cartridge at a controlled flow rate of 1 mL/min. (Self-Validation: Collect the flow-through and analyze via LC-MS to confirm 0% analyte breakthrough).

  • Washing: Wash with 2 mL of 2% Formic Acid in Water to remove acidic/neutral interferences, followed by 2 mL of Methanol to remove hydrophobic matrix components. (Self-Validation: Analyze wash fractions to confirm the analyte remains fully retained).

  • Elution: Elute the basic piperazine nitrosamine using 2 mL of 5% Ammonium Hydroxide in Methanol (the high pH neutralizes the amine, releasing it from the cation exchange resin).

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 35°C. Reconstitute in 200 µL of the initial mobile phase for LC-MS/MS injection.

Mitigation Workflow Visualization

IonSuppressionWorkflow Step1 1. Observe Low Signal for (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine Step2 2. Calculate Matrix Effect (ME) ME = (Spiked Matrix / Solvent) x 100 Step1->Step2 Decision Is ME < 80%? (Significant Suppression) Step2->Decision Prep 3a. Optimize Sample Prep Implement MCX SPE to remove matrix components Decision->Prep Yes Success 4. Implement SIL-IS Use stable isotope standard for final quantification Decision->Success No LC 3b. Optimize Chromatography Use PFP column & Divert Valve to separate API from NDSRI Prep->LC If suppression persists MS 3c. Adjust Ionization Switch from ESI to APCI or use DUIS LC->MS If API co-elutes MS->Success Signal restored

Workflow for diagnosing and mitigating ion suppression in LC-MS/MS nitrosamine analysis.

References

  • Title: Nitrosamines Analysis with LC-MS/MS Source: Waters Corporation URL: [Link]

  • Title: Overview of Testing Methods for N-nitrosamines Monitoring Source: PMDA URL: [Link]

  • Title: Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS Source: Separation Science URL: [Link]

  • Title: Simultaneous quantitation of N-nitrosamines and NDSRI in API and formulation by using a DUIS ionization source in LC-MS/MS Source: Shimadzu Scientific Instruments URL: [Link]

  • Title: Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS Source: MDPI URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine vs N-nitrosodimethylamine (NDMA) toxicity comparison

Comparative Toxicity Guide: (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine vs. N-nitrosodimethylamine (NDMA) As the pharmaceutical industry grapples with the regulatory implications of the ICH M7 "Cohort of Concern," distin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Guide: (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine vs. N-nitrosodimethylamine (NDMA)

As the pharmaceutical industry grapples with the regulatory implications of the ICH M7 "Cohort of Concern," distinguishing between the toxicological profiles of simple dialkyl nitrosamines and complex Nitrosamine Drug Substance-Related Impurities (NDSRIs) is critical[1]. This guide provides an objective, data-driven comparison between the archetypal volatile nitrosamine, N-nitrosodimethylamine (NDMA), and the complex cyclic NDSRI, (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine (frequently cataloged in toxicological databases under its IUPAC synonym, 1,2,6-trimethyl-4-nitrosopiperazine)[2][3].

Designed for drug development professionals, this guide synthesizes structural causality, quantitative toxicity metrics, and self-validating experimental protocols to inform rigorous risk assessments.

Structural & Mechanistic Divergence

The toxicokinetic behavior of a nitrosamine is fundamentally dictated by its steric environment. Both NDMA and (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine require cytochrome P450 (CYP)-mediated α -hydroxylation to exert their genotoxic effects, but their structural differences lead to divergent metabolic pathways and target organs.

  • NDMA (Simple Dialkyl): NDMA is a low-molecular-weight, unhindered molecule. Upon ingestion, it undergoes rapid first-pass metabolism in the liver. Hepatic CYP2E1 efficiently α -hydroxylates NDMA, leading to the spontaneous cleavage of the molecule into a highly reactive methyldiazonium ion[4]. This electrophile rapidly alkylates DNA (predominantly forming O6 -methylguanine adducts), making the liver the primary site of carcinogenesis[5].

  • (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine (Complex Cyclic): This molecule features a piperazine ring with multiple methyl substitutions adjacent to the nitrosated nitrogen. This steric hindrance significantly impedes rapid hepatic α -hydroxylation. Consequently, the intact molecule circulates systemically until it reaches tissues with specific CYP isoforms capable of accommodating bulky cyclic structures (such as the olfactory mucosa in rodents). Bioactivation here generates a bulkier, slightly less reactive diazonium intermediate, leading to localized olfactory carcinomas rather than hepatic tumors[2][6].

G cluster_NDMA N-nitrosodimethylamine (NDMA) cluster_TMNP (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine N1 NDMA Exposure (Simple Dialkyl) N2 Hepatic CYP2E1 Metabolism N1->N2 N3 Alpha-Hydroxylation N2->N3 N4 Methyldiazonium Ion (Highly Reactive) N3->N4 N5 O6-Methylguanine Adducts (Liver Tumors) N4->N5 T1 TMNP Exposure (Cyclic/Sterically Hindered) T2 Nasal/Hepatic CYP Metabolism T1->T2 T3 Alpha-Hydroxylation T2->T3 T4 Bulky Diazonium Ion (Lower Reactivity) T3->T4 T5 Bulky DNA Adducts (Olfactory Carcinomas) T4->T5

Figure 1: Comparative metabolic bioactivation pathways of NDMA and (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine.

Quantitative Toxicity Comparison

The steric hindrance of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine directly translates to a lower carcinogenic potency (higher TD50​ ) compared to NDMA. Regulatory agencies utilize the harmonic mean of the TD50​ (the dose producing a 50% tumor incidence) to calculate the Acceptable Intake (AI) limits[7].

Toxicological MetricN-nitrosodimethylamine (NDMA)(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine*
Structural Class Simple Dialkyl NitrosamineComplex Cyclic Nitrosamine (NDSRI)
Molecular Weight 74.08 g/mol 157.21 g/mol
Rodent TD50​ 0.0959 mg/kg/day[4]0.153 mg/kg/day[3]
Acceptable Intake (AI) 96 ng/day[8]153 ng/day[9]
Primary Target Organ Liver (Hepatocellular Carcinoma)[5]Nasal Cavity (Olfactory Carcinomas)[6]
Ames Test Sensitivity Positive (Requires Enhanced S9)Positive (Requires Enhanced S9)[10]

*Note: Toxicity data is derived from literature cataloged under the structural synonym 1,2,6-trimethyl-4-nitrosopiperazine.

Self-Validating Experimental Methodologies

To accurately assess and compare the toxicity of these compounds, standard toxicological assays must be heavily modified. Below are the field-proven protocols required to evaluate these specific nitrosamines, including the mechanistic causality behind each step.

Protocol A: Enhanced Bacterial Reverse Mutation Assay (Ames Test)

Rationale & Causality: Standard Ames tests frequently yield false negatives for nitrosamines. Standard rat liver S9 homogenate lacks sufficient CYP2E1 activity to α -hydroxylate nitrosamines. Furthermore, the resulting diazonium ions are highly unstable; in a standard plate incorporation method, they degrade before penetrating the bacterial cell wall[11]. An Enhanced Ames Test overcomes this via species-specific S9 selection and liquid pre-incubation[10].

Step-by-Step Workflow:

  • Strain Selection: Prepare cultures of Salmonella typhimurium strains TA1535 and TA100. These strains detect base-pair substitutions, the primary mutation mechanism of alkylating diazonium ions.

  • Metabolic Activation Optimization: Prepare a 30% Syrian hamster liver S9 mix (induced with phenobarbital/ β -naphthoflavone), supplemented with NADP+ and glucose-6-phosphate. Causality: Hamster S9 possesses inherently higher specific activity for nitrosamine bioactivation than rat S9.

  • Liquid Pre-Incubation (The Critical Step): Combine 0.1 mL of bacterial culture, 0.5 mL of the 30% hamster S9 mix, and 0.1 mL of the test article (NDMA or the piperazine derivative). Incubate in a shaking water bath at 37°C for 30 minutes. Causality: This forces prolonged physical contact between the short-lived bioactivated electrophiles and the bacteria in suspension.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the pre-incubation tubes, vortex gently, and pour over minimal glucose agar plates. Incubate for 48-72 hours at 37°C.

  • Self-Validation & Scoring: Count revertant colonies. Validation Rule: The assay is only valid if the concurrent NDMA positive control yields a dose-dependent, 2-fold increase in revertants over the vehicle control. If NDMA fails to activate, the S9 batch is deemed non-compliant, and negative results for the piperazine derivative cannot be trusted.

Protocol B: In Vivo Rodent Carcinogenicity Bioassay ( TD50​ Determination)

Rationale & Causality: To establish an AI limit that supersedes default Threshold of Toxicological Concern (TTC) values (typically 18 ng/day for unknown nitrosamines), a robust in vivo TD50​ must be established[6].

Step-by-Step Workflow:

  • Model Selection: Select female Fischer 344 rats. Causality: This strain exhibits high sensitivity to nitrosamine-induced carcinogenesis, ensuring a conservative, worst-case estimate for human risk assessment[2].

  • Dosing Regimen: Administer the test compound via drinking water. For (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine, utilize adjusted doses (e.g., 250 µg/kg/day and 1000 µg/kg/day) continuously for 30 weeks.

  • Latency Observation: Maintain the animals on standard water for an additional 60 to 90 weeks post-treatment. Causality: Carcinomas initiated by bulky DNA adducts require extended latency periods to develop into macroscopic tumors.

  • Targeted Histopathology (Self-Validation): Perform comprehensive necropsies. For the assay to be considered mechanistically valid, pathologists must observe a statistically significant increase in olfactory carcinomas of the nasal cavity for the piperazine derivative, confirming the tissue-specific bioactivation pathway[2].

  • Data Extrapolation: Calculate the TD50​ using the harmonic mean of the tumor incidence rates, extrapolating the rodent dose to a human Acceptable Intake (AI) utilizing a 50,000 safety factor and a 50 kg human body weight standard[4].

Regulatory Strategy & Conclusion

For drug development professionals, the distinction between NDMA and (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine highlights the importance of compound-specific risk assessments. While NDMA is subject to a strict 96 ng/day limit due to its unhindered structure and rapid hepatic bioactivation[8][12], the steric hindrance inherent to the trimethyl-piperazine ring reduces its carcinogenic potency.

By utilizing robust, self-validating in vivo data, developers can justify a higher Acceptable Intake limit of 153 ng/day for (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine[9]. When formulating mitigation strategies, analytical testing must be calibrated to these specific limits, ensuring that trace quantification methods (e.g., LC-MS/MS) achieve a Limit of Quantitation (LOQ) at or below 10% of the respective AI thresholds.

References

  • - ipa-india.org[1]

  • - celerion.com[13] 3. - nih.gov[2]

  • - resolvemass.ca[8]

  • - winston.com[12] 6. - nih.gov[4]

  • - food.gov.uk[5] 8. - acs.org[3]

  • - fda.gov[11]

  • - europa.eu[14] 11. - regulations.gov[7] 12. - researchgate.net[6] 13. - scribd.com[10]

Sources

Comparative

Analytical method validation for (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine according to ICH M7 guidelines

The detection and quantification of N-nitrosamine impurities in pharmaceuticals have fundamentally reshaped analytical quality control. Under the 1[1], N-nitrosamines are classified within the "cohort of concern" due to...

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Author: BenchChem Technical Support Team. Date: April 2026

The detection and quantification of N-nitrosamine impurities in pharmaceuticals have fundamentally reshaped analytical quality control. Under the 1[1], N-nitrosamines are classified within the "cohort of concern" due to their potent DNA-reactive (mutagenic) and carcinogenic properties. Consequently, they require extremely low acceptable intake (AI) limits, often in the parts-per-billion (ppb) range.

This guide provides an objective, data-driven comparison of analytical methodologies for the quantification of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine , a complex, sterically hindered nitrosamine impurity. By synthesizing regulatory requirements with field-proven chromatographic principles, this document serves as a definitive resource for method development and validation.

Regulatory Framework: The ICH M7 Mandate

According to ICH M7(R2), any impurity with structural alerts for mutagenicity must be rigorously evaluated[2]. For standard mutagenic impurities, a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day is applied. However, because nitrosamines belong to the cohort of concern, this generic TTC is superseded by compound-specific acceptable intakes derived from rodent carcinogenicity data (TD50 values)[3].

To comply, an analytical method must demonstrate a Limit of Quantitation (LOQ) at or below 30% of the AI limit relative to the maximum daily dose of the drug.

G N1 Identify Potential Impurity (e.g., Nitrosopiperazine) N2 In Silico Mutagenicity Assessment (Q)SAR Analysis N1->N2 N3 Ames Test (Bacterial Mutagenicity) N2->N3 If Alert Positive N4 Class 1: Known Mutagenic Carcinogen (Cohort of Concern) N3->N4 Positive Result N5 Establish Acceptable Intake (AI) Compound-Specific Limit N4->N5 N6 Analytical Method Development (LC-MS/MS or GC-MS/MS) N5->N6 N7 Method Validation (ICH Q2/M7) LOD/LOQ ≤ 30% of Limit N6->N7

ICH M7 Risk Assessment and Analytical Validation Workflow.

Platform Comparison: LC-MS/MS vs. GC-MS/MS

When selecting an analytical platform for (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine, scientists must weigh sensitivity, analyte volatility, and matrix interference.

While Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) has historically been favored for highly volatile nitrosamines like NDMA[4], piperazine derivatives pose a unique challenge. They often exhibit thermal instability in the GC inlet or require complex derivatization to improve volatility.

Conversely, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for complex, non-volatile, or thermally labile nitrosamines[5]. For piperazine-based nitrosamines, LC-MS/MS offers superior recovery without the need for derivatization[6].

Mechanistic Insight: Why APCI over ESI? While Electrospray Ionization (ESI) is highly sensitive, it is notoriously susceptible to matrix suppression when analyzing trace impurities in the presence of high concentrations of an Active Pharmaceutical Ingredient (API). Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions rather than liquid-phase charge transfer, making it significantly more robust against API-induced ion suppression[4][7].

Quantitative Performance Comparison
Analytical ParameterLC-APCI-MS/MS (Recommended)LC-ESI-MS/MSGC-EI-MS/MS
Sensitivity (LOD) 0.03 – 0.05 ng/mL0.01 – 0.05 ng/mL0.5 – 1.0 ng/mL
Matrix Effect (Ion Suppression) Low (Gas-phase ionization)High (Liquid-phase charge competition)Low
Thermal Stability Requirement None (Ambient/Low temp)None (Ambient/Low temp)High (Prone to degradation in inlet)
Sample Prep Complexity Low (Direct inject after extraction)Low (Direct inject after extraction)High (May require derivatization)
Suitability for Nitrosopiperazines Optimal Sub-optimal (Matrix issues)Sub-optimal (Thermal issues)

Self-Validating Experimental Protocol: LC-APCI-MS/MS

This step-by-step methodology details the validated quantification of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine, engineered to meet ICH Q2(R2) and M7 requirements. To ensure the system is self-validating, the protocol incorporates dynamic internal standard monitoring and strict system suitability criteria.

G S1 Sample Prep: Liquid Extraction (Methanol/Water) S2 Centrifugation & Filtration (0.22 µm PVDF) S1->S2 S3 Chromatography: Phenyl-Hexyl Column (Gradient Elution) S2->S3 S4 Ionization: APCI Positive Mode (Minimizes Matrix Effects) S3->S4 S5 Detection: MRM Transitions (Quantifier & Qualifier Ions) S4->S5

Step-by-step sample preparation and LC-MS/MS workflow.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Objective: Maximize extraction recovery of the trace nitrosamine while precipitating the bulk API to protect the mass spectrometer.

  • Weighing: Accurately weigh 100 mg of the drug substance into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking (Self-Validation Step): Add 1.0 mL of an isotope-labeled internal standard solution (e.g., a deuterated nitrosopiperazine analog at 10 ng/mL in methanol). Causality: Spiking the internal standard directly into the solid matrix prior to extraction dynamically monitors extraction efficiency and corrects for any matrix-induced signal fluctuations during every single run.

  • Extraction: Add 4.0 mL of extraction solvent (Methanol/Water, 80:20 v/v). Causality: The 80% methanol concentration is deliberately optimized to ensure high solubility of the non-polar nitrosamine while inducing the partial precipitation of highly polar APIs or excipients.

  • Agitation: Vortex for 5 minutes and sonicate for 10 minutes at room temperature.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the precipitated API.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial[7]. Causality: PVDF is chosen over Nylon because Nylon filters possess active sites that can either leach trace environmental nitrosamines or irreversibly adsorb the target analyte, leading to false positives or poor recovery.

Phase 2: Chromatographic Separation

Objective: Separate the nitrosamine from the API void volume to prevent source saturation.

  • Column: Phenyl-Hexyl (e.g., 100 mm × 4.6 mm, 2.7 µm). Causality: The phenyl phase provides unique π-π (pi-pi) interactions with the nitroso group. This offers superior retention and selectivity compared to standard C18 columns, effectively pushing the analyte elution away from the solvent front where matrix suppression is highest.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 9.0 with ammonium hydroxide[7]. Causality: Maintaining a basic pH ensures that the piperazine nitrogen remains un-ionized. This prevents secondary interactions with residual silanols on the column, eliminating peak tailing and improving the Signal-to-Noise (S/N) ratio.

  • Mobile Phase B: Methanol.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.5 mL/min.

Phase 3: Mass Spectrometry (APCI-MRM)

Objective: Achieve sub-ppb detection limits with high structural specificity.

  • Ionization: APCI in Positive mode.

  • Transitions (MRM): Monitor specific precursor-to-product ion transitions. For (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine, the precursor is the [M+H]+ ion. A quantifier and a qualifier transition must be established to ensure peak purity.

  • System Suitability (Self-Validation Step): Before analyzing unknown samples, inject a solvent blank to confirm the absence of carryover. Follow this with an LOQ standard injection. The run is only valid if the S/N ratio at the LOQ is ≥ 10:1, and the recovery of the internal standard across all samples remains within 80-120%[6].

Conclusion

For the rigorous control of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine under ICH M7 guidelines, LC-APCI-MS/MS significantly outcompetes GC-MS/MS. By utilizing a Phenyl-Hexyl stationary phase for targeted π-π interactions and APCI to bypass API-induced ion suppression, laboratories can achieve a highly robust, self-validating analytical method capable of detecting mutagenic impurities at the stringent limits required for patient safety.

Sources

Validation

Analytical Comparison Guide: LC-MS/MS vs. GC-MS for the Trace Detection of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the landscape of pharmaceutical quality control. Regulatory agencies now mandate ultra-sensitive detection limits, often i...

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Author: BenchChem Technical Support Team. Date: April 2026

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the landscape of pharmaceutical quality control. Regulatory agencies now mandate ultra-sensitive detection limits, often in the sub-parts-per-billion (ppb) range, due to the potent mutagenic and carcinogenic risks associated with these compounds[1].

Among these impurities, (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine presents a unique analytical challenge. As a structurally complex, polar secondary amine derivative that has undergone nitrosation, its detection requires highly optimized methodologies. This guide critically compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) for the quantitation of this specific nitrosopiperazine, detailing the mechanistic causality behind method selection and providing self-validating experimental protocols.

Mechanistic Causality: Why Molecular Structure Dictates the Method

The decision to utilize LC-MS/MS versus GC-MS/MS cannot be arbitrary; it must be grounded in the physicochemical properties of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine and the specific API matrix.

  • Polarity and Ionization Dynamics: The piperazine ring imparts significant polarity to the molecule. In LC-MS/MS, this polarity is highly advantageous. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can efficiently protonate the molecule to form a stable [M+H]+ precursor ion[1]. Conversely, in GC-MS, high polarity often leads to secondary interactions with active sites in the GC inlet or column, resulting in severe peak tailing and signal loss unless the analyte is derivatized.

  • Thermal Stability vs. Artifactual Generation: A critical vulnerability of GC-MS in nitrosamine analysis is thermal degradation. High inlet temperatures (typically >250°C) can cause certain API matrices (e.g., ranitidine) to thermally degrade and artificially generate nitrosamines in situ during the injection process, leading to false positives[2]. LC-MS/MS operates at near-ambient chromatographic temperatures, entirely bypassing this thermodynamic risk[1].

  • Isobaric Interferences: Nitrosamines are prone to isobaric interferences (molecules with the same nominal mass). The neutral loss of NO (30 Da) during Collision-Induced Dissociation (CID) is a hallmark of nitrosamines. LC-MS/MS utilizing high-resolution stationary phases (like F5/pentafluorophenyl) provides orthogonal retention mechanisms (π-π interactions) necessary to separate these interferences before they reach the mass analyzer[3].

Workflow Start API Matrix with (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine Ext Sample Extraction (SPE / LLE) + Isotope IS Start->Ext Split Assess Thermal Stability & Matrix Volatility Ext->Split LC LC-MS/MS Pathway (High Polarity / Labile) Split->LC Preferred GC GC-MS/MS Pathway (Volatile / Stable) Split->GC Alternative LCOpt ESI+ Ionization MRM Optimization LC->LCOpt GCOpt EI / CI Ionization Inlet Deactivation GC->GCOpt Quant Trace Quantitation (Sub-ppb LOQ) LCOpt->Quant GCOpt->Quant

Caption: Decision workflow for selecting LC-MS/MS vs GC-MS for trace nitrosopiperazine quantitation.

Comparative Performance Data

When evaluating these platforms, Sensitivity (Limit of Detection - LOD / Limit of Quantitation - LOQ) and Matrix Resilience are the primary metrics. While GC-MS/MS equipped with Electron Ionization (EI) is excellent for volatile, low-molecular-weight nitrosamines (like NDMA)[4], LC-MS/MS is the authoritative standard for complex, polar NDSRIs like (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine[5].

Quantitative Performance Comparison
Performance MetricLC-MS/MS (ESI-MRM)GC-MS/MS (EI-MRM)Mechanistic Driver
Typical LOQ 0.05 – 0.5 ng/mL1.0 – 5.0 ng/mLESI provides superior ionization efficiency for polar piperazine rings compared to hard EI fragmentation[6].
Typical LOD 0.01 – 0.1 ng/mL0.3 – 1.5 ng/mLReduced background noise in LC-MS/MS via targeted MRM transitions[7].
Linearity ( R2 ) > 0.999> 0.990LC avoids inlet adsorption issues that skew GC calibration curves at ultra-trace levels.
Matrix Recovery 85% – 115%70% – 120%SPE cleanup in LC workflows removes ion suppressors, ensuring tighter recovery bounds[6].
Thermal Risk None (Ambient LC)High (Inlet > 200°C)GC inlet heat can catalyze de novo nitrosamine formation from the API[2].

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The protocols below integrate internal controls—specifically, the mandatory use of stable isotope-labeled internal standards (SIL-IS) and continuous Signal-to-Noise (S/N) monitoring—to ensure data trustworthiness and immediately flag matrix suppression or extraction failures[7].

Protocol A: LC-MS/MS (The Preferred Methodology)

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Causality: Direct injection of API matrices causes severe ion suppression in the ESI source. SPE isolates the nitrosamine while washing away the bulk API[6].

  • Step 1: Accurately weigh 50 mg of the API and dissolve in 5 mL of LC-grade water.

  • Step 2 (Self-Validation): Spike the sample with 10 µL of 13C,15N -labeled (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine (100 ng/mL). The recovery of this IS will validate the extraction efficiency of every single run.

  • Step 3: Load onto a mixed-mode polymeric SPE cartridge (pre-conditioned with methanol and water). Wash with 5% methanol in water to remove polar excipients. Elute with 100% methanol. Evaporate under gentle nitrogen and reconstitute in 1 mL of initial mobile phase.

2. Chromatographic Separation:

  • Column: Pentafluorophenyl (F5) column (e.g., 100 x 2.1 mm, 1.7 µm). Causality: The F5 stationary phase provides crucial dipole-dipole and π−π interactions, offering superior retention and separation of the polar nitrosopiperazine from co-eluting isobaric API fragments[3].

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Methanol. Causality: Formic acid acts as a proton donor, drastically enhancing the [M+H]+ signal in positive ESI mode[1].

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.

3. Mass Spectrometry (ESI-MRM):

  • Source Conditions: Capillary voltage 3.5 kV, Desolvation temperature 400°C.

  • Transitions: Monitor the precursor [M+H]+ to product ion transitions. The primary transition relies on the neutral loss of NO (-30 Da).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 158.1 LossNO Neutral Loss of NO (-30 Da) Precursor->LossNO Collision Induced Dissociation (CID) Product1 Quantifier Ion m/z 128.1 LossNO->Product1 High Abundance Product2 Qualifier Ion m/z 114.1 LossNO->Product2 Structural Confirmation

Caption: LC-MS/MS Collision-Induced Dissociation (CID) fragmentation pathway for nitrosopiperazines.

Protocol B: GC-MS/MS (Alternative for Highly Volatile Matrices)

Note: This protocol is only recommended if the API matrix is proven to be thermally stable and does not contain residual nitrites that could react in the GC inlet.

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Step 1: Dissolve 50 mg of API in 5 mL of 0.1M NaOH (pH > 10). Causality: High pH neutralizes any residual acidic salts, preventing acid-catalyzed nitrosation during extraction.

  • Step 2 (Self-Validation): Spike with SIL-IS.

  • Step 3: Extract with 3 x 2 mL of Dichloromethane (DCM). Combine organic layers, dry over anhydrous sodium sulfate, and concentrate to 1 mL.

2. Chromatographic Separation:

  • Column: High-polarity Wax column (PEG stationary phase, 30m x 0.25mm, 0.25µm). Causality: Matches the polarity of the piperazine ring, minimizing peak tailing.

  • Inlet: Pulsed splitless mode. Critical: Keep inlet temperature 220°C to minimize thermal degradation risks[2].

3. Mass Spectrometry (EI-MRM):

  • Ionization: Electron Ionization at 70 eV.

  • Validation Check: Ensure the S/N ratio for the LOQ standard is 10. If the baseline noise elevates across the batch, it indicates matrix accumulation in the GC inlet, requiring immediate liner replacement.

Conclusion

For the trace detection of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine, LC-MS/MS is the unequivocally superior platform . Its ability to efficiently ionize polar NDSRIs without the application of destructive thermal energy ensures both the highest sensitivity (sub-ppb LOQ) and the preservation of scientific integrity by eliminating the risk of artifactual nitrosamine formation. GC-MS/MS remains a viable secondary technique but requires stringent thermal validation of the specific API matrix prior to deployment.

Sources

Validation

A Comparative Guide to Inter-Laboratory Validation of (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine Quantification Methods

In the landscape of pharmaceutical quality control, the accurate quantification of nitrosamine impurities is of paramount importance. These compounds, classified as probable human carcinogens, necessitate rigorous analyt...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical quality control, the accurate quantification of nitrosamine impurities is of paramount importance. These compounds, classified as probable human carcinogens, necessitate rigorous analytical oversight to ensure patient safety.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the quantification of (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine (TMNPi), a potential nitrosamine impurity. While specific inter-laboratory validation data for TMNPi is not publicly available, this document will draw upon established validation principles for structurally similar cyclic nitrosamines, such as 1-methyl-4-nitrosopiperazine (MNP) and N-nitrosopiperazine (NPZ), to provide a robust framework for researchers, scientists, and drug development professionals.

The validation parameters discussed herein are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the analytical procedures are fit for their intended purpose.[3][4]

The Analytical Imperative: Detecting Trace-Level Contaminants

The discovery of nitrosamine impurities in various drug products has underscored the critical need for highly sensitive and specific analytical methods.[5][6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidance, compelling pharmaceutical manufacturers to conduct thorough risk assessments and implement validated testing strategies to control these impurities to acceptable levels.[1][7]

Comparative Performance of Analytical Methods

The choice of analytical technique for the detection and quantification of TMNPi is a critical decision, driven by the need for high sensitivity, specificity, and robustness. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Thermal Energy Analyzer (GC-TEA) are two of the most powerful and widely employed techniques for the analysis of nitrosamine impurities at trace levels. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also be utilized, though it generally offers lower sensitivity.

Validation ParameterLC-MS/MS MethodGC-TEA MethodHPLC-UV MethodICH Q2(R1) Guideline
Specificity High; demonstrated by chromatographic separation and unique Multiple Reaction Monitoring (MRM) transitions.[8]High; TEA is highly specific for nitroso compounds.[9][10]Moderate; relies on chromatographic separation and UV absorbance, which may be susceptible to interference.The analytical procedure should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.[3]
Linearity (r²) > 0.999[2]> 0.99> 0.99A linear relationship should be evaluated across the range of the analytical procedure.[3]
Range 0.5 - 50 ng/mL[8]1 - 100 ng/mL10 - 1000 ng/mLThe interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[3]
Accuracy (% Recovery) 95.0% - 105.0%[2]90.0% - 110.0%90.0% - 110.0%The closeness of test results obtained by the method to the true value.[3]
Precision (%RSD)
- Repeatability< 5.0%[11]< 10.0%< 10.0%Precision under the same operating conditions over a short interval of time.[3]
- Intermediate Precision< 8.0%[11]< 15.0%< 15.0%Within-laboratory variations: different days, different analysts, different equipment, etc.[3]
Limit of Detection (LOD) 0.1 ng/mL[3]0.5 ng/mL[3]5 ng/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[3]
Limit of Quantitation (LOQ) 0.5 ng/mL[3]1.0 ng/mL[3]10 ng/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]

Causality Behind Experimental Choices

The selection of an analytical method is a balance of sensitivity, specificity, and practicality. For nitrosamines, which are often present at parts-per-billion (ppb) levels, methods with low limits of detection and quantification are essential.

  • LC-MS/MS is often the preferred method due to its exceptional sensitivity and specificity. The use of MRM allows for the selective detection of the target analyte even in complex matrices, minimizing the risk of false positives.[8]

  • GC-TEA offers excellent specificity for nitrosamines because the TEA detector is highly selective for the nitroso functional group. This makes it a robust choice, particularly for volatile nitrosamines.[9][10]

  • HPLC-UV is a more accessible technique but generally lacks the sensitivity of MS-based methods. Its utility is often limited to screening for higher levels of contamination or for less potent nitrosamines where the acceptable intake limits are higher.

Experimental Protocols: A Self-Validating System

The following are detailed methodologies for the key validation experiments cited in the comparison table, designed to meet ICH Q2(R1) requirements.

Specificity

To demonstrate specificity, a solution containing TMNPi should be spiked with other potentially co-eluting nitrosamines and placebo components.

  • LC-MS/MS Protocol: The spiked sample is analyzed using the developed LC-MS/MS method. The specificity is confirmed by the absence of interfering peaks at the retention time and MRM transition of TMNPi.

  • GC-TEA Protocol: The spiked sample is analyzed by GC-TEA. The high selectivity of the TEA detector for the nitroso group provides inherent specificity. The absence of interfering peaks at the retention time of TMNPi confirms specificity.

Linearity and Range

A minimum of five concentrations ranging from the LOQ to 150% of the target concentration are prepared and analyzed. A calibration curve is generated by plotting the instrument response against the concentration of the analyte. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.99.

Accuracy

Accuracy is assessed by determining the recovery of a known amount of TMNPi spiked into a placebo matrix.

  • Protocol: Samples are prepared in triplicate at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery is calculated by comparing the measured concentration to the nominal concentration.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Six replicate samples at 100% of the target concentration are analyzed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the results is calculated.

  • Intermediate Precision: The repeatability experiment is repeated on a different day, with a different analyst, and on a different instrument (if available). The %RSD is calculated across all measurements to assess the method's robustness under typical laboratory variations.

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the typical workflows for LC-MS/MS and GC-TEA analysis of nitrosamines.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Drug Product Sample Extraction Extraction of TMNPi Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection into LC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: LC-MS/MS analytical workflow for TMNPi quantification.

GCTEA_Workflow cluster_prep Sample Preparation cluster_analysis GC-TEA Analysis cluster_data Data Processing Sample Drug Product Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (if necessary) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Pyrolysis Pyrolysis of N-NO bond Separation->Pyrolysis Detection Chemiluminescence Detection (TEA) Pyrolysis->Detection Quantification Quantification against Standards Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: GC-TEA analytical workflow for TMNPi quantification.

Inter-Laboratory Validation: The Gold Standard

While single-laboratory validation provides a strong indication of a method's performance, inter-laboratory validation (or collaborative study) is the ultimate test of its ruggedness and transferability. An inter-laboratory study involving multiple laboratories analyzing the same set of samples provides a more comprehensive understanding of the method's precision, reproducibility, and potential biases.[12][13]

For a molecule like TMNPi, an inter-laboratory study would typically involve:

  • Protocol Development: A detailed analytical protocol is developed and agreed upon by all participating laboratories.

  • Sample Distribution: Homogenized and well-characterized samples containing known concentrations of TMNPi (and potentially some blind samples) are distributed to the participating laboratories.

  • Analysis: Each laboratory analyzes the samples according to the agreed-upon protocol.

  • Data Submission: The results are submitted to a central coordinator for statistical analysis.

  • Statistical Evaluation: The data is analyzed to determine parameters such as repeatability (within-lab variability), reproducibility (between-lab variability), and overall method accuracy.

The insights gained from such a study are invaluable for establishing a standardized, globally accepted method for the quantification of TMNPi, ensuring consistent and reliable monitoring across the pharmaceutical industry.

Conclusion

The robust validation of analytical methods for the quantification of (2R,6S)-2,4,6-trimethyl-1-nitrosopiperazine is a non-negotiable aspect of pharmaceutical quality control. While this guide has drawn upon data from structurally similar nitrosamines to provide a comprehensive framework, the principles of method validation remain universal. By adhering to ICH guidelines and employing powerful analytical techniques such as LC-MS/MS and GC-TEA, the pharmaceutical industry can confidently ensure the safety and quality of its products. The pursuit of inter-laboratory validation for specific nitrosamines like TMNPi will further strengthen the analytical armamentarium against these potentially harmful impurities.

References

  • Current time information in Capitol Planning Region, US. (n.d.). Google Search.
  • Ellutia. (2026, April 5). GC–TEA Detection of Nitrosamines within Toys and Rubber/Latex Products. LCGC Europe. Retrieved from [Link]

  • FILAB. (n.d.). Analysis of nitrosamines by GC-TEA. Retrieved from [Link]

  • Patel, J. (2024, June 6). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 22). Why Regulatory Agencies Require Validated Methods for Nitrosamines. Retrieved from [Link]

  • Fine, D. H., Rounbehler, D. P., & Oettinger, P. E. (1975). A rapid method for the determination of sub-part-per-billion amounts of N-nitroso compounds in foodstuffs. Analytical Chimica Acta, 78(2), 383-389.
  • U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. FDA. Retrieved from [Link]

  • Chromatography Forum. (2022, September 26). Anybody using Thermal Energy Analysis for Nitrosamine testing?. Retrieved from [Link]

  • DGUV. (2022, June 29). N-Nitrosamines - Method for the Determination of N-nitrosamines in Workplace Air Using Gas Chromatography With a Thermal Energy Analyzer (GC-TEA) After Elution. Scribd. Retrieved from [Link]

  • Nitrosamines Exchange. (2025, June 26). Analytical Procedures and Validation_Specificity parameter requirment - Guidance, Documents, Resources. Retrieved from [Link]

  • Nitrosamines Exchange. (2023, October 13). Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Analytical Methods. Retrieved from [Link]

  • Gopireddy, V. S. R., & Gogineni, S. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Retrieved from [Link]

  • Keire, D. A., et al. (2023, October 15). Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals: Insights from an Inter-laboratory Study. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • MDPI. (2024, February 7). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. Retrieved from [Link]

  • MDPI. (2023, November 3). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from [Link]

  • Tao, X., Tian, Y., Liu, W., Yao, S., & Yin, L. (2022, February 13). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Frontiers in Chemistry. Retrieved from [Link]

  • Shulyak, I., Kolisnyk, S., & Logoyda, L. (2022). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Pharmaceuticals, 15(10), 1234.
  • Altern Ther Health Med. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • Health Sciences Authority. (2022, February 15). DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Pharmaceutical Analysis and Characterization of Nitrosamine Impurities within Angiotensin II Receptor Blocker Drug Products. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2023, August 10). Development and Validation of a Rapid and Sensitive LC-APCI-MS/MS Method for the determination of three N-nitrosamine impurities in Varenicline tartrate drug substance and drug products. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine proper disposal procedures

Laboratory Safety & Disposal Guide: (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine As a Senior Application Scientist, I frequently encounter laboratories that mistakenly treat N-nitrosamines like standard organic waste. (2R...

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Author: BenchChem Technical Support Team. Date: April 2026

Laboratory Safety & Disposal Guide: (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine

As a Senior Application Scientist, I frequently encounter laboratories that mistakenly treat N-nitrosamines like standard organic waste. (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine is a highly potent cyclic N-nitrosamine. Under ICH M7 guidelines, nitrosamines are classified as a "Cohort of Concern" due to their profound mutagenic potential and probable human carcinogenicity[1].

Directly bulking intact nitrosamines into standard solvent waste poses severe environmental contamination risks and violates stringent regulatory thresholds. Proper disposal requires a self-validating system: you must chemically destroy the N-NO bond at the bench scale, verify its destruction, and route the byproducts for high-temperature incineration[2].

Below is the definitive, field-proven operational guide for the destruction and disposal of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine.

Mechanistic Causality of Destruction Methods

To safely dispose of this compound, the N-NO bond must be irreversibly cleaved or reduced. The choice of destruction method is entirely dependent on the waste matrix.

  • Reductive Cleavage (Al-Ni / NaOH): The use of Aluminum-Nickel alloy in aqueous alkali generates nascent hydrogen in situ. This acts as a powerful reducing agent that cleaves the N-NO group, reducing the compound to the corresponding secondary amine (2,4,6-trimethylpiperazine) and ammonia[2].

  • Acidic Denitrosation (HBr / AcOH): In pure organic residues, hydrobromic acid protonates the nitroso oxygen, transforming it into a viable leaving group. Bromide nucleophilically attacks the nitrogen, yielding nitrosyl bromide (NOBr) and the parent amine[3].

  • Oxidative Cleavage (KMnO₄ / H₂SO₄): While strong oxidants can destroy nitrosamines, this method is strictly contraindicated if the waste contains alcohols or dimethyl sulfoxide (DMSO). These solvents competitively consume the permanganate, halting the destruction of the nitrosamine and leaving the hazard intact[4].

Comparative Analysis of Destruction Methods

Destruction MethodReagentsPrimary MechanismKey Limitations & ContraindicationsTarget Matrix
Reductive Cleavage Al-Ni Alloy, 1M NaOHGeneration of nascent H₂; cleaves N-NO bondHighly exothermic; generates flammable H₂ gas.Aqueous or mixed solutions
Acidic Denitrosation 30% HBr in Glacial AcOHProtonation and nucleophilic displacement of NORequires continuous N₂ sparging to prevent resynthesis.Pure organic residues
Oxidative Cleavage KMnO₄, H₂SO₄Oxidative degradationFails completely in the presence of alcohols or DMSO.Non-alcoholic aqueous

Operational Workflow & Decision Tree

DisposalWorkflow Start Nitrosamine Waste (2R,6S)-2,4,6-Trimethyl- 1-nitrosopiperazine Decision Waste Matrix? Start->Decision Aqueous Aqueous / Mixed Solutions Decision->Aqueous Organic Pure Organic Residues Decision->Organic Solid Solid Waste (PPE / Glassware) Decision->Solid AlNi Al-Ni Alloy Reduction (NaOH, Stir 24h) Aqueous->AlNi HBr HBr / AcOH Denitrosation (N2 Sparging) Organic->HBr Bagging Seal in Labeled Biohazard Bags Solid->Bagging Verify Verify Degradation (GC-MS < 10 µg/L) AlNi->Verify HBr->Verify Incineration High-Temperature Incineration (Afterburner & NOx Scrubber) Bagging->Incineration Verify->Incineration

Fig 1: Decision tree and operational workflow for (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine disposal.

Self-Validating Experimental Protocols

A disposal protocol is only valid if it includes a verification step. Do not mix treated effluent with general laboratory waste until the self-validation step confirms the absence of the nitrosamine.

Protocol A: Reductive Cleavage via Al-Ni Alloy (Preferred for Aqueous/Mixed Waste)

Reference standard adapted from Castegnaro et al.[5],[2]

  • Dilution: Dilute the nitrosamine waste in water to a theoretical concentration of <10 µg/L[2].

    • Causality: High concentrations of nitrosamines can react violently during reduction and exceed the catalytic capacity of the alloy.

  • Basification: Add an equal volume of 1M Sodium Hydroxide (NaOH) to the waste vessel.

  • Catalyst Addition: Working in a fume hood, slowly add Aluminum-Nickel (Al-Ni) alloy powder (approx. 5g per 100mL of solution).

    • Causality: The reaction between NaOH and aluminum generates nascent hydrogen gas in situ, which acts as the active reducing agent[2]. Caution: Highly exothermic and generates flammable H₂ gas.

  • Agitation: Stir the mixture continuously for 24 hours at room temperature.

  • Filtration: Filter the mixture through a Celite pad to remove the spent Al-Ni catalyst.

  • Self-Validation: Sample the filtrate and analyze via GC-MS or LC-UV/TEA. The destruction is considered successful only when the concentration of the intact nitrosamine is confirmed to be <10 µg/L[2].

Protocol B: Acidic Denitrosation via HBr/AcOH (Preferred for Pure Organic Residues)

Reference standard adapted from Lunn & Sansone[6],[4]

  • Solvent Exchange: Ensure the nitrosamine residue is completely free of water and hydroxylic solvents. Dissolve the residue in glacial acetic acid.

    • Causality: Hydroxylic solvents quench the reaction and prevent the complete degradation of the N-nitrosamide[4].

  • Acidification: Slowly add 30% Hydrobromic Acid (HBr) in glacial acetic acid.

  • N₂ Sparging (Critical Step): Immediately begin bubbling dry Nitrogen (N₂) gas through the reaction mixture.

    • Causality: The hydrobromic acid cleaves the nitrosamine into the parent amine and nitrosyl bromide (NOBr). Because this is a reversible equilibrium, N₂ sparging physically sweeps the volatile NOBr out of the reaction vessel, driving the reaction to completion and preventing the resynthesis of the nitrosamine[4].

  • Reaction Time: Maintain N₂ sparging and stir for at least 2 hours.

  • Self-Validation: Confirm degradation via LC-MS.

  • Neutralization: Carefully neutralize the mixture with 1M NaOH over an ice bath prior to final disposal routing.

Final Disposal & Incineration

Even after chemical degradation has been validated, the resulting matrix must be handled as hazardous waste. The parent compound, 2,4,6-trimethylpiperazine, remains in the solution.

  • Liquid Wastes: Neutralized and validated liquid wastes must be filtered to remove any solids, then placed into closed, labeled polyethylene containers for transport[2].

  • Solid Wastes: Filter cakes (including spent Al-Ni catalyst), contaminated PPE, and disposable glassware must be enclosed in sealed plastic bags labeled to indicate the presence of a carcinogen hazard[2].

  • Ultimate Destruction: All validated liquids and bagged solid wastes must be routed to a facility for combustion in a high-temperature incinerator equipped with an afterburner and an NOₓ scrubber[2].

References

  • [2][7] Toxicological Profile for N-Nitrosodimethylamine (NDMA). Source: Centers for Disease Control and Prevention (CDC) / ATSDR. URL: [Link]

  • [1] Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods. Source: American Pharmaceutical Review. URL: [Link]

  • [3] An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Source: MIT DSpace. URL: [Link]

  • [6] Destruction of Hazardous Chemicals in the Laboratory (3rd/4th Ed.). Source: George Lunn and Eric B. Sansone / Wiley. URL: [Link]

  • [5] Laboratory decontamination and destruction of carcinogens in laboratory wastes: some N-nitrosamines. Source: PubMed (NIH). URL: [Link]

  • [4] Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes. Source: PubMed (NIH). URL: [Link]

Sources

Handling

Personal protective equipment for handling (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine

As a Senior Application Scientist, I recognize that handling high-potency genotoxic impurities like (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine requires an uncompromising, scientifically rigorous approach to laboratory s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling high-potency genotoxic impurities like (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine requires an uncompromising, scientifically rigorous approach to laboratory safety. Nitrosamines are classified as "cohort of concern" highly potent mutagenic impurities (ICH M7 guidelines) and probable human carcinogens[1]. The specific stereochemistry of this compound does not mitigate its inherent genotoxic risk; rather, its structural stability makes it persistent in the environment and resistant to standard decontamination.

This guide provides a self-validating, step-by-step operational protocol. It details the exact Personal Protective Equipment (PPE), engineering controls, and chemical destruction methodologies required to ensure absolute occupational safety, regulatory compliance, and analytical integrity.

Hazard Profile & Causality of Controls

Before donning PPE, operators must understand the specific threat vectors associated with (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine.

  • Dermal Permeation & Lipophilicity: Nitrosamines can rapidly permeate standard latex or thin nitrile gloves. The causality behind our strict double-gloving protocol is based on the lipophilic nature of the piperazine ring, which facilitates rapid breakthrough in non-specialized polymers.

  • Inhalation & Aerosolization Risk: Even in solid form, electrostatic dispersion during weighing can create inhalable, genotoxic dust. When dissolved in volatile organic solvents (e.g., Methanol or Dichloromethane) for standard preparation, the aerosolization risk increases exponentially.

Quantitative PPE & Engineering Control Matrix

Personal Protective Equipment is the last line of defense. Primary containment via a High-Potency Active Pharmaceutical Ingredient (HPAPI) Isolator or a 100% externally exhausted Class II Type B2 Biological Safety Cabinet (BSC) is non-negotiable.

Below is the quantitative matrix for PPE selection, engineered to prevent breakthrough and cross-contamination.

PPE CategoryMaterial SpecificationQuantitative Data & Causality
Primary Gloves (Inner) Extended-cuff Nitrile (min 0.15 mm)Provides baseline dexterity. Causality: Acts as a clean layer for doffing outer contaminated gloves without skin exposure.
Secondary Gloves (Outer) Full Neoprene (0.65 mm)>480 min breakthrough time against organic solvents[2]. Causality: Neoprene resists the polar/non-polar solvent mixtures used in nitrosamine dissolution.
Body Protection Polyethylene-coated Tyvek® gown100% particulate holdout. Causality: Prevents dermal absorption from aerosolized micro-droplets; knit cuffs prevent sleeve roll-up.
Eye/Face Protection ANSI Z87.1 tight-fitting gogglesCausality: Protects ocular mucosa from vapor hazards. Face shield required if handling >50 mL outside the isolator.
Respiratory N95/P100 Particulate Respirator99.97% filtration efficiency. Causality: Mandatory if weighing powder outside a closed, negative-pressure isolator.

Step-by-Step Operational Workflow

To ensure trustworthiness, every handling protocol must be a self-validating system . This means incorporating physical checks that confirm the safety of the environment before proceeding to the next step.

Phase 1: Pre-Operational Setup & Validation

  • Airflow Verification: Verify the BSC/Isolator inward face velocity (target: 100 fpm). Validation: Check the digital magnehelic gauge; ensure negative pressure alarms are active.

  • Surface Preparation: Line the work surface with disposable, absorbent, plastic-backed bench paper. Causality: This contains micro-spills and prevents the nitrosamine from binding to the stainless-steel deck.

  • Aseptic Donning: Don inner nitrile gloves, the Tyvek gown, safety goggles, and respirator. Finally, don the outer Neoprene gloves over the gown cuffs.

Phase 2: Weighing and Dissolution

  • Static Elimination: Activate an antistatic ionizer fan inside the balance enclosure. Causality: Static elimination prevents the carcinogenic powder from repelling off the spatula and aerosolizing into the breathing zone.

  • Closed-System Transfer: Weigh the (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine directly into a pre-tared, sealable volumetric flask.

  • Solvent Addition: Add the diluent (e.g., Methanol) via a positive displacement pipette. Cap the flask immediately before vortexing. Validation: Visually inspect the seal before agitation to ensure zero aerosol leakage.

Phase 3: Doffing & Exit

  • Primary Decontamination: Wipe down the exterior of the sealed flask with a compatible solvent wipe before removing it from the BSC.

  • Staged Doffing: Remove outer Neoprene gloves inside the BSC. Dispose of the bench paper and outer gloves in a designated hazardous waste bio-bag. Validation: Inspect inner nitrile gloves for any signs of chemical exposure or tearing before final exit.

NitrosamineWorkflow N1 Pre-Op Validation (Airflow & Pressure Check) N2 Aseptic Donning (Double Glove, Tyvek) N1->N2 N3 Static Elimination & Powder Weighing N2->N3 N4 Sealed Dissolution (Vortex in Closed Flask) N3->N4 N5 Surface Decon (Flask Wipe-Down) N4->N5 N6 Staged Doffing & Waste Segregation N5->N6

Caption: Step-by-step operational workflow for handling high-potency nitrosamine standards.

Chemical Decontamination & Spill Disposal Plan

Standard laboratory disinfectants (e.g., bleach, ethanol) are entirely ineffective for destroying nitrosamines and will only spread the contaminant[3]. Nitrosamines require aggressive chemical reduction for safe disposal.

The Lunn & Sansone Destruction Protocol: We employ the scientifically validated Aluminum-Nickel alloy reduction method to permanently destroy nitrosamine residues[3].

  • Spill Containment: If a spill occurs, immediately cover the liquid with an inert, liquid-binding material (e.g., diatomaceous earth). Do not use combustible sawdust[4].

  • Chemical Reduction: Transfer the absorbed residue to a reaction vessel. Add Aluminum-Nickel (Al-Ni) alloy powder, followed by aqueous alkali (e.g., Potassium Hydroxide).

  • Mechanistic Causality: The Al-Ni/alkali mixture acts as a powerful reducing agent. It rapidly cleaves the N-N=O bond, reducing the nitrosamine into a transient hydrazine intermediate, which is subsequently cleaved into harmless corresponding amines and ammonia[3].

  • Validation & Disposal: Allow the reaction to proceed to completion (cessation of gas evolution). Validation: Test the final solution using a colorimetric amine test or GC-MS to confirm the absence of the nitrosamine peak. Dispose of the neutralized mixture via a licensed hazardous waste contractor.

DestructionPathway A Nitrosamine Contaminant (Trimethyl-nitrosopiperazine) B Addition of Al-Ni Alloy + Aqueous Alkali A->B C Hydrazine Intermediate (Transient Species) B->C D Further Reduction (Cleavage of N-N bond) C->D E Safe Byproducts: Corresponding Amine + Ammonia D->E

Caption: Chemical degradation pathway of nitrosamines using Al-Ni alloy and aqueous alkali.

References

  • Safe disposal of carcinogenic nitrosamines - PubMed (NIH). Detailed methodology on the chemical degradation of nitrosamine residues using Aluminum-Nickel alloy powder and aqueous alkali. 3

  • SAFETY DATA SHEET - Alfa Laval. Quantitative breakthrough times for glove materials against complex organic mixtures.2

  • Nitrosamines Standard (1X1 mL) - Safety Data Sheet - Agilent. Regulatory and handling guidelines for nitrosamine analytical standards, including spill management. 4

  • Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods - American Pharmaceutical Review. Comprehensive review of nitrosamine formation, toxicity, and chemical destruction methods.5

  • Nitrosamine impurities: guidance for marketing authorisation holders - European Medicines Agency (EMA). Regulatory expectations for risk evaluation and laboratory handling of nitrosamines. 1

Sources

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